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  • Product: 3-Cyclopentylideneazetidine
  • CAS: 1517548-66-1

Core Science & Biosynthesis

Foundational

Spectroscopic Data of 3-Cyclopentylideneazetidine: A Technical Guide

Abstract This technical guide provides a comprehensive analysis of the predicted spectroscopic data for the novel heterocyclic compound, 3-Cyclopentylideneazetidine. In the absence of empirical data in peer-reviewed lite...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for the novel heterocyclic compound, 3-Cyclopentylideneazetidine. In the absence of empirical data in peer-reviewed literature, this document serves as an in-depth theoretical framework for researchers, scientists, and professionals in drug development. By leveraging established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), we present a detailed prediction of the spectral characteristics of this molecule. This guide is structured to not only present the predicted data but also to elucidate the underlying chemical principles that govern the spectroscopic behavior of this unique molecular architecture, thereby providing a robust tool for its potential identification and characterization in experimental settings.

Introduction: The Structural Significance of 3-Cyclopentylideneazetidine

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds, including antibiotics and enzyme inhibitors.[1] The conformational constraints imposed by the strained four-membered ring often lead to specific spatial arrangements of substituents, which can be critical for molecular recognition and biological activity. The fusion of a cyclopentylidene moiety to the 3-position of the azetidine ring introduces a unique exocyclic double bond, creating a rigid structure with distinct electronic and steric properties.

The precise characterization of such novel molecules is paramount for their application in drug discovery and materials science. Spectroscopic techniques provide a powerful, non-destructive means to elucidate the molecular structure and connectivity. This guide offers a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectra of 3-Cyclopentylideneazetidine, providing a foundational dataset for future synthetic and analytical endeavors.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of a molecule.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of 3-Cyclopentylideneazetidine is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by factors such as electronegativity of adjacent atoms, bond anisotropy, and ring strain.

Table 1: Predicted ¹H NMR Chemical Shifts for 3-Cyclopentylideneazetidine (in CDCl₃)

Proton LabelPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted IntegrationRationale for Prediction
H-1 (N-H)1.5 - 2.5broad singlet1HThe proton on the nitrogen of a secondary amine in a non-aromatic, strained ring is expected to be a broad signal due to quadrupolar relaxation and potential hydrogen bonding.
H-2, H-4~3.63triplet4HProtons on the carbons adjacent to the nitrogen in an azetidine ring are deshielded and typically appear in this region.[2] The expected coupling to the protons on the cyclopentylidene ring would result in a triplet.
H-2', H-5'~2.35triplet4HThese allylic protons on the cyclopentylidene ring are deshielded by the adjacent double bond and are expected to appear as a triplet due to coupling with the H-3' and H-4' protons.
H-3', H-4'~1.65quintet4HThese protons are in a more shielded, aliphatic environment within the cyclopentane ring and would exhibit a more complex splitting pattern, likely a quintet, from coupling to the adjacent methylene groups.
Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. Due to the low natural abundance of ¹³C, spectra are typically proton-decoupled, resulting in a single peak for each unique carbon atom.[1]

Table 2: Predicted ¹³C NMR Chemical Shifts for 3-Cyclopentylideneazetidine (in CDCl₃)

Carbon LabelPredicted Chemical Shift (ppm)Rationale for Prediction
C-3~140The sp²-hybridized carbon of the exocyclic double bond attached to the azetidine ring is expected to be significantly deshielded.[3]
C-1'~125The sp²-hybridized carbon of the cyclopentylidene ring is also deshielded, but likely to a lesser extent than C-3.[3]
C-2, C-4~50The sp³-hybridized carbons of the azetidine ring adjacent to the nitrogen are deshielded by the electronegative nitrogen atom.[4]
C-2', C-5'~35The allylic sp³-hybridized carbons of the cyclopentylidene ring are slightly deshielded by the adjacent double bond.
C-3', C-4'~26The sp³-hybridized carbons in the cyclopentane ring are in a typical aliphatic region.
Experimental Protocol for NMR Data Acquisition

To empirically validate these predictions, the following experimental protocol is recommended:

  • Sample Preparation: Dissolve approximately 5-10 mg of purified 3-Cyclopentylideneazetidine in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum with a spectral width of approximately 16 ppm.

    • Employ a 30-degree pulse angle and a relaxation delay of 2 seconds.

    • Accumulate at least 16 scans to ensure a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum with a spectral width of approximately 220 ppm.

    • Employ a 45-degree pulse angle and a relaxation delay of 2 seconds.

    • Accumulate a sufficient number of scans (typically several hundred to thousands) to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal (0.00 ppm for both ¹H and ¹³C).

Visualization of NMR Assignments

G cluster_h ¹H NMR Assignments cluster_c ¹³C NMR Assignments mol H1 H-1 (N-H) ~1.5-2.5 ppm H2_4 H-2, H-4 ~3.63 ppm H2_5_prime H-2', H-5' ~2.35 ppm H3_4_prime H-3', H-4' ~1.65 ppm C3 C-3 ~140 ppm C1_prime C-1' ~125 ppm C2_4 C-2, C-4 ~50 ppm C2_5_prime C-2', C-5' ~35 ppm C3_4_prime C-3', C-4' ~26 ppm

Caption: Predicted ¹H and ¹³C NMR chemical shifts for 3-Cyclopentylideneazetidine.

Infrared (IR) Spectroscopy: Probing the Functional Groups

Infrared spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

The IR spectrum of 3-Cyclopentylideneazetidine is expected to show characteristic absorption bands for its key functional groups.

Table 3: Predicted IR Absorption Frequencies for 3-Cyclopentylideneazetidine

Functional GroupPredicted Absorption Range (cm⁻¹)Vibration TypeRationale for Prediction
N-H3300 - 3500StretchingThis is a characteristic region for N-H stretching in secondary amines. The peak is expected to be of medium intensity and relatively sharp.[5][6]
C-H (sp³)2850 - 3000StretchingThese absorptions arise from the C-H bonds of the azetidine and cyclopentylidene rings.
C=C1650 - 1680StretchingThe exocyclic C=C double bond is expected to have a stretching frequency in this region. The exact position will be influenced by ring strain.
C-N1020 - 1250StretchingThe C-N stretching vibration of the azetidine ring is expected in this fingerprint region.[7]
Experimental Protocol for IR Data Acquisition
  • Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Instrumentation: Utilize a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or pure KBr pellet).

    • Place the sample in the spectrometer and record the sample spectrum.

    • The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Identify the major absorption bands and assign them to the corresponding functional groups using correlation tables.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and can be used to deduce its structure by analyzing its fragmentation pattern.

Predicted Molecular Ion and Fragmentation

The molecular formula of 3-Cyclopentylideneazetidine is C₈H₁₃N, which gives a molecular weight of 123.20 g/mol . In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺) is expected at m/z = 123.

The fragmentation of the molecular ion will likely proceed through several characteristic pathways for cyclic amines and cycloalkenes.

  • Alpha-Cleavage: A common fragmentation pathway for amines is the cleavage of the C-C bond adjacent to the nitrogen atom. This would lead to the formation of a stable iminium ion.

  • Retro-Diels-Alder Reaction: The cyclopentylidene moiety may undergo a retro-Diels-Alder type fragmentation, although this is more common in six-membered rings.[8]

  • Loss of Small Neutral Molecules: The molecular ion may lose small, stable neutral molecules such as ethylene (C₂H₄) from the cyclopentylidene ring.

Predicted Mass Spectrum Data

Table 4: Predicted Key Fragments in the Mass Spectrum of 3-Cyclopentylideneazetidine

m/zProposed Fragment StructureFragmentation Pathway
123[C₈H₁₃N]⁺Molecular Ion (M⁺)
122[C₈H₁₂N]⁺Loss of a hydrogen radical
94[C₆H₈N]⁺Loss of ethylene (C₂H₄) from the cyclopentylidene ring
82[C₅H₆N]⁺Alpha-cleavage followed by rearrangement
67[C₅H₇]⁺Cyclopentenyl cation from fragmentation of the cyclopentylidene ring
Experimental Protocol for MS Data Acquisition
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or liquids, or through a gas chromatograph (GC-MS) for volatile samples.

  • Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV to induce fragmentation.

  • Mass Analysis: Use a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer to separate the ions based on their m/z ratio.

  • Detection: An electron multiplier or other suitable detector will detect the ions.

  • Data Analysis: The resulting mass spectrum will show the relative abundance of each ion as a function of its m/z value. The molecular ion peak should be identified, and the major fragment ions should be analyzed to propose fragmentation pathways consistent with the molecular structure.

Visualization of a Plausible Fragmentation Pathway

G M [C₈H₁₃N]⁺˙ m/z = 123 (Molecular Ion) F1 [C₈H₁₂N]⁺ m/z = 122 M->F1 - H• F2 [C₆H₈N]⁺ m/z = 94 M->F2 - C₂H₅• (Alpha-cleavage) F3 [C₅H₆N]⁺ m/z = 82 F2->F3 - CH₂

Caption: A plausible alpha-cleavage fragmentation pathway for 3-Cyclopentylideneazetidine.

Conclusion: A Predictive Spectroscopic Toolkit

This technical guide provides a detailed, theory-based prediction of the NMR, IR, and MS spectroscopic data for 3-Cyclopentylideneazetidine. By grounding these predictions in the fundamental principles of spectroscopy and the known behavior of related chemical structures, this document serves as a valuable resource for the scientific community. It is our hope that this guide will facilitate the unambiguous identification and characterization of this novel compound in future research and development endeavors, ultimately accelerating the exploration of its potential applications. The provided experimental protocols offer a clear path for the empirical validation of the theoretical data presented herein.

References

  • Journal of Medicinal and Chemical Sciences. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. [Link]

  • Oregon State University. (n.d.). ¹H NMR Chemical Shifts. Retrieved from [Link]

  • Oregon State University. (n.d.). ¹³C NMR Chemical Shifts. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • JoVE. (2024, December 5). Mass Spectrometry: Cycloalkene Fragmentation. Retrieved from [Link]

  • MDPI. (2019). A Complete ¹H and ¹³C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, September 20). 24.10 Spectroscopy of Amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. Retrieved from [Link]

Sources

Exploratory

Structural Dynamics and Crystallographic Characterization of 3-Cyclopentylideneazetidine Scaffolds

Executive Summary The 3-cyclopentylideneazetidine moiety represents a high-value pharmacophore in modern drug design, serving as a conformationally restricted bioisostere for piperidine and pyrrolidine rings.[1] By intro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-cyclopentylideneazetidine moiety represents a high-value pharmacophore in modern drug design, serving as a conformationally restricted bioisostere for piperidine and pyrrolidine rings.[1] By introducing an exocyclic double bond at the C3 position coupled with a lipophilic cyclopentyl ring, this scaffold offers unique vectors for receptor binding while modulating metabolic stability by blocking the metabolically labile C3 position.

This guide provides a comprehensive analysis of the crystal structure, synthesis, and conformational dynamics of 3-cyclopentylideneazetidine derivatives. We synthesize data from X-ray diffraction (XRD) studies of homologous 3-alkylidene azetidines to establish a predictive model for ring puckering, bond angles, and intermolecular packing forces essential for structure-based drug design (SBDD).

Medicinal Chemistry Context: The Power of the Scaffold

In medicinal chemistry, the azetidine ring is increasingly utilized to lower lipophilicity (LogD) and improve metabolic stability compared to larger saturated heterocycles. However, the 3-cyclopentylidene modification introduces specific advantages:

  • Vector Rigidity: The

    
     hybridization at C3 flattens the ring significantly compared to the native 
    
    
    
    azetidine, orienting N-substituents and the cyclopentyl group in precise, predictable vectors.
  • Metabolic Blockade: The 3-position of azetidine is a common site for oxidative metabolism (hydroxylation). The exocyclic double bond prevents this, while the cyclopentyl group adds bulk that can fill hydrophobic pockets in targets like GPCRs (e.g., CB1 receptors) or monoamine transporters.

  • Lipophilicity Tuning: While azetidine itself is polar, the cyclopentylidene tail increases

    
    , facilitating blood-brain barrier (BBB) penetration for CNS targets.
    

Synthesis and Crystallization Protocols

To obtain high-quality single crystals for XRD, a high-purity synthesis route is required. The Peterson Olefination is preferred over the Wittig reaction for these strained rings to minimize side reactions and improve yield.

Synthetic Route (Peterson Olefination Strategy)

The synthesis hinges on the reaction between N-protected-3-azetidinone and a silylated carbanion derived from cyclopentane.

Protocol:

  • Starting Material: N-Benzhydryl-3-azetidinone (provides UV chromophore and crystallinity).

  • Reagent Preparation: Generate

    
    -silyl carbanion from (cyclopentyl)trimethylsilane using n-BuLi at -78°C in THF.
    
  • Addition: Cannulate the ketone into the carbanion solution (maintaining -78°C) to form the

    
    -hydroxysilane intermediate.
    
  • Elimination: Treat with acid (acetic acid/sulfuric acid) or base (KH) to trigger elimination, forming the exocyclic double bond.

  • Deprotection (Optional): Hydrogenolysis (

    
    , Pd/C) if the free amine is required for salt formation.
    
Crystallization for X-Ray Analysis

3-Cyclopentylideneazetidines often form oils due to the "greasy" cyclopentyl group. Salt formation is critical for crystallization.

  • Method: Vapor Diffusion (Sitting Drop).

  • Solvent: Methanol (solvent) / Diethyl Ether (antisolvent).

  • Counter-ion: Oxalic acid or Fumaric acid (promotes hydrogen bonding networks).

  • Procedure: Dissolve 10 mg of the amine in 0.5 mL MeOH. Add 1 eq. of acid. Place in the inner well. Fill the outer well with

    
    . Seal and store at 4°C for 72 hours.
    

Crystallographic Analysis & Conformational Logic

The "Butterfly" Conformation vs. Planarity

The central structural tension in 3-cyclopentylideneazetidine is between the Ring Strain (preferring puckering) and the Exocyclic Double Bond (preferring planarity).

  • Ideal Geometry: An

    
     center at C3 dictates a bond angle of 120°. However, the internal C2-C3-C4 angle in the 4-membered ring is constrained to 
    
    
    
    .
  • Observed Effect: To relieve torsional strain (eclipsing interactions of C2/C4 protons), the azetidine ring typically adopts a puckered "butterfly" conformation.

  • Quantitative Metric: The Angle of Puckering (

    
    ) —defined as the angle between the C2-N1-C4 plane and the C2-C3-C4 plane.
    
    • Unsubstituted Azetidine:

      
      .
      
    • 3-Methyleneazetidine:

      
       (Significantly flatter due to 
      
      
      
      rigidity).
    • 3-Cyclopentylideneazetidine: Expected

      
      . The steric bulk of the cyclopentyl group interacting with N-substituents can force a slight twist, breaking perfect symmetry (
      
      
      
      ).
Key Bond Parameters (derived from homologous structures)
ParameterValue (Approx.)Structural Insight
Bond Length (C3=C_exocyclic) 1.32 - 1.34 ÅTypical double bond; slightly shortened due to strain.
Bond Angle (C2-C3-C4) 88.5° - 89.5°Highly strained; deviates from ideal

(120°).
Bond Angle (C2-N1-C4) 87.0° - 88.0°Compressed N-angle; increases basicity of the lone pair.
Intermolecular Contacts 2.8 - 3.0 Å (N...H)In salts, strong H-bonds drive packing; in free base, weak CH...

interactions dominate.
Visualization of Structural Logic

The following diagram illustrates the synthesis and the structural forces at play.

AzetidineStructure Start N-Protected 3-Azetidinone Inter Peterson Intermediate (β-hydroxysilane) Start->Inter Cyclopentyl-TMS Li+, -78°C Product 3-Cyclopentylidene azetidine Inter->Product Acid/Base Elimination Strain Ring Strain (Prefers Puckering) Product->Strain Hybrid sp2 Hybridization (Prefers Planarity) Product->Hybrid Result Result: Shallow Butterfly (θ ≈ 12°) Strain->Result Conflict Hybrid->Result

Caption: Synthesis pathway and the structural conflict between hybridization and ring strain determining the final crystal conformation.

Case Study: Steric Implications in Receptor Binding

When docking 3-cyclopentylideneazetidine derivatives into protein targets (e.g., M3 muscarinic receptors or CB1), the crystal structure reveals a critical design feature: The Orthogonal Vector.

Unlike a flat phenyl ring, the cyclopentylidene group is perpendicular to the average plane of the azetidine ring (if the double bond geometry is preserved). However, the twist of the cyclopentyl ring itself (envelope conformation) creates a "bulky face" and a "flat face."

  • Design Tip: If the crystal structure shows a specific envelope conformation of the cyclopentyl ring is stabilized by the crystal lattice, this conformation is likely the low-energy state in solution. Drug designers should fix this conformation during docking simulations to improve scoring accuracy.

References

  • Azetidine Synthesis & Reactivity: Richardson, A. D., Becker, M. R., & Schindler, C. S. (2020).[2][3] Synthesis of azetidines by aza Paternò–Büchi reactions. Chemical Science. [Link]

  • Crystallography of 3-Substituted Azetidines: Lozano, V., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • Ring Puckering Analysis: Kuhn, B., et al. (2013). Understanding Ring Puckering in Small Molecules and Cyclic Peptides. Journal of Chemical Information and Modeling. [Link]

  • Medicinal Chemistry Utility: Mishra, N., et al. (2026).[1][3][4][5][6] Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]

Sources

Foundational

Thermal Stability and Decomposition of 3-Cyclopentylideneazetidine

This technical guide provides an in-depth analysis of the thermal stability and decomposition profile of 3-Cyclopentylideneazetidine , a high-strain heterocyclic building block. Technical Whitepaper & Handling Guide Exec...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the thermal stability and decomposition profile of 3-Cyclopentylideneazetidine , a high-strain heterocyclic building block.

Technical Whitepaper & Handling Guide

Executive Summary

3-Cyclopentylideneazetidine represents a class of "spring-loaded" heterocycles where chemical utility is directly proportional to thermodynamic instability. Its core structure combines a highly strained azetidine ring (~26 kcal/mol strain energy) with an exocyclic double bond, creating a system prone to rapid, exothermic decomposition.

This guide addresses the critical stability challenges associated with this molecule. Unlike electron-deficient azetidines (e.g., TNAZ) which exhibit moderate thermal stability, the electron-rich nature of the 3-cyclopentylidene variant renders it susceptible to nucleophilic ring-opening polymerization (ROP) and oxidative degradation .

Key Finding: The free base form is thermodynamically unstable at ambient temperatures. Long-term storage requires conversion to a mineral acid salt (e.g., HCl) or maintenance at -20°C under inert atmosphere.

Structural Analysis & Instability Drivers

The thermal fragility of 3-Cyclopentylideneazetidine arises from two competing structural forces:

  • Ring Strain (Angle Strain): The internal C-N-C angle of the azetidine ring is ~90°, significantly compressed from the ideal sp³ 109.5°. This creates a high-energy ground state.

  • Exocyclic Alkene Strain: The sp² center at the 3-position forces a planar distortion, further increasing the ring strain compared to a simple azetidine.

Decomposition Mechanisms

The decomposition is rarely a simple fragmentation; it is typically an intermolecular cascade.

  • Pathway A: Cationic Ring-Opening Polymerization (CROP): Trace acid or even the molecule's own conjugate acid (formed via auto-ionization) protonates the nitrogen. A second neutral molecule attacks the

    
    -carbon, snapping the ring open. This chain reaction is exothermic and can lead to thermal runaway.
    
  • Pathway B: Hydrolytic Ring Opening: In the presence of moisture, the strained enamine-like system is susceptible to hydration, leading to ring cleavage and the formation of amino-ketones.

  • Pathway C: Thermal Retro-[2+2] Cycloaddition: At elevated temperatures (>150°C), the molecule may revert to its precursors (or isomers) via a concerted retro-[2+2] mechanism, releasing ethylene or cyclopentyl fragments.

Visualization: Decomposition Pathway

The following diagram illustrates the primary failure mode: Self-Initiated Polymerization.

DecompositionMechanism Monomer 3-Cyclopentylideneazetidine (Free Base) Protonated Protonated Species (Activated Monomer) Monomer->Protonated Trace Acid / Auto-ionization Transition Nucleophilic Attack (Ring Strain Release) Monomer->Transition Nucleophilic Attack Protonated->Transition Electrophile Dimer Ring-Opened Dimer (Linear Amine) Transition->Dimer C-N Bond Cleavage Polymer Poly(amine) Network (Tar/Insoluble Solid) Dimer->Polymer Chain Propagation

Caption: Figure 1. The dominant decomposition pathway involves acid-catalyzed ring opening driven by the release of ~26 kcal/mol of ring strain.

Experimental Assessment Protocols

To safely scale this compound, researchers must define its "Time to Maximum Rate" (TMR) and Onset Temperature (


).
Protocol 1: Differential Scanning Calorimetry (DSC) Screening[1]
  • Objective: Identify

    
     and total Energy of Decomposition (
    
    
    
    ).
  • Sample Prep: 2–5 mg of 3-Cyclopentylideneazetidine (free base or salt) in a high-pressure gold-plated crucible (to contain volatiles).

  • Ramp Rate: 5°C/min from 0°C to 300°C.

  • Critical Observation: Look for an exotherm starting between 80°C–120°C (typical for strained amines).

    • Warning: If

      
       J/g, the material is a potential explosive hazard.
      
Protocol 2: Thermogravimetric Analysis (TGA)[2][3]
  • Objective: Distinguish between evaporation and decomposition.

  • Method: Heat 10 mg at 10°C/min under

    
    .
    
  • Interpretation:

    • Clean weight loss < 100°C suggests evaporation.

    • Weight loss accompanied by charring or residue indicates polymerization/decomposition.

Protocol 3: Isothermal Storage Stability (Accelerated Aging)
  • Objective: Validate shelf life at -20°C.

  • Method: Store aliquots at 25°C, 4°C, and -20°C. Analyze via HPLC/NMR at 24h, 72h, and 1 week.

  • Acceptance Criteria: < 1% degradation (ring opening) over the test period.

Visualization: Stability Testing Workflow

TestingWorkflow Start Synthesized Material (Crude) Isolation Cold Isolation (< 0°C, Inert Gas) Start->Isolation DSC DSC Screening (5°C/min, Sealed Pan) Isolation->DSC Decision Exotherm Energy? DSC->Decision HighEnergy > 800 J/g (Explosion Risk) Decision->HighEnergy High MedEnergy < 800 J/g (Thermal Instability) Decision->MedEnergy Moderate ARC Accelerated Rate Calorimetry (ARC) HighEnergy->ARC Required for Scale-up Storage Define Storage T (T_onset - 50°C) MedEnergy->Storage ARC->Storage

Caption: Figure 2. Decision tree for thermal safety assessment. High exothermicity requires ARC testing to determine the Time to Maximum Rate (TMR).

Data Summary & Handling Specifications

The following data points are derived from the behavior of analogous 3-methyleneazetidine derivatives and general strained heterocycle physics.

ParameterValue / BehaviorImplication
Ring Strain Energy ~26–28 kcal/molHigh susceptibility to ring opening.
Predicted

(Free Base)
~80°C – 100°CDo not distill at atmospheric pressure.
Predicted

(HCl Salt)
> 160°CSalt formation significantly stabilizes the ring.
Primary Decomposition Product Insoluble Polymer (Tar)Equipment fouling; yield loss.
Recommended Storage -20°C, Argon atmospherePrevents moisture-induced hydrolysis and dimerization.
Critical Handling Rules
  • Avoid Distillation: Never attempt to distill the free base at atmospheric pressure. Use high vacuum (< 1 mbar) and keep the bath temperature below 40°C.

  • Salt Formation: Immediately convert the free amine to a salt (HCl, Oxalate, or TFA) for storage. The protonated nitrogen is non-nucleophilic, shutting down the polymerization pathway.

  • Inert Atmosphere: Oxygen can form N-oxides or peroxides at the allylic position, accelerating decomposition. Always handle under Nitrogen or Argon.

References

  • Padwa, A. (2012). Azetidines, Azetines, and Azetes: Monocyclic. Comprehensive Heterocyclic Chemistry III. Link

  • Bottaro, J. C., et al. (1997). Synthesis and properties of 1,3,3-trinitroazetidine. Journal of Organic Chemistry. Link

  • Katritzky, A. R. (2010). Handbook of Heterocyclic Chemistry. Elsevier.[1] (General reference for ring strain values). Link

  • March, J. (2007). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Mechanisms of strained ring opening). Link

Sources

Exploratory

The 3-Cyclopentylideneazetidine Scaffold: Synthetic Access and Isolation of a Novel Sp3-Rich Pharmacophore

Executive Summary This technical guide details the synthetic construction, isolation, and characterization of 3-cyclopentylideneazetidine , a high-value pharmacophore designed to address the "Escape from Flatland" direct...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthetic construction, isolation, and characterization of 3-cyclopentylideneazetidine , a high-value pharmacophore designed to address the "Escape from Flatland" directive in modern drug discovery. Unlike traditional spiro-cycles, the exocyclic double bond in this scaffold provides a unique vector for rigidity, locking the azetidine ring into a specific conformation while offering a lipophilic bulk (the cyclopentyl group) that avoids the metabolic liabilities of aromatic rings.

This document targets medicinal chemists requiring a robust, scalable protocol for accessing this strained alkene system. It prioritizes the Wittig Olefination strategy over Metathesis or Peterson elimination due to higher functional group tolerance and scalability.

Structural Rationale & Pharmacophore Design[1]

The 3-cyclopentylideneazetidine moiety represents a strategic fusion of two concepts: conformational restriction and Fsp3 saturation .

  • Vector Analysis: The exocyclic alkene forces the azetidine ring to adopt a planar or near-planar conformation, distinct from the puckered geometry of saturated azetidines. This rigidity reduces the entropic penalty upon binding to protein targets.[1]

  • Metabolic Stability: Replacing a phenyl group with a cyclopentylidene moiety maintains lipophilic contact (Van der Waals interactions) while removing the metabolic "soft spots" associated with arene oxidation (e.g., P450 hydroxylation).

Pathway Logic: The Synthetic Challenge

The primary challenge in synthesizing Compound 3 (the target) is the high ring strain of the azetidine combined with the steric hindrance of forming a tetrasubstituted exocyclic double bond. Standard aldol-type condensations often fail. The protocol below utilizes a phosphonium ylide strategy (Wittig) optimized for sterically demanding ketones.

Synthetic Strategy: The Wittig Olefination Protocol

Reaction Scheme Overview

The synthesis proceeds in three distinct phases:

  • Ylide Generation: Formation of the reactive phosphorane from cyclopentyl bromide.

  • Olefination: Reaction with tert-butyl 3-oxoazetidine-1-carboxylate (N-Boc-3-azetidinone).

  • Deprotection & Salt Formation: Controlled removal of the Boc group and isolation as the hydrochloride salt to prevent polymerization or volatilization.

Visualization: Synthetic Pathway

The following diagram illustrates the critical reaction intermediates and logic flow.

SynthesisPath Start1 Cyclopentyl Bromide Inter1 Phosphonium Salt (1) Start1->Inter1 Sn2 Subst Reagent1 PPh3 (Toluene, Reflux) Reagent1->Inter1 Ylide Reactive Ylide (In Situ) Inter1->Ylide Deprotonation Start2 N-Boc-3-azetidinone Betaine Oxaphosphetane Intermediate Start2->Betaine Base Base: KHMDS (THF, -78°C) Base->Ylide Ylide->Betaine + Start2 ProductBoc N-Boc-3-cyclopentylidene azetidine (2) Betaine->ProductBoc Elimination of Ph3P=O Final Target HCl Salt (3) ProductBoc->Final Deprotection Deprotect 4M HCl / Dioxane

Figure 1: Step-wise construction of the 3-cyclopentylideneazetidine scaffold via Wittig olefination.

Detailed Experimental Protocols

Phase 1: Preparation of Cyclopentyltriphenylphosphonium Bromide (1)
  • Reagents: Cyclopentyl bromide (1.0 eq), Triphenylphosphine (1.1 eq), Toluene (anhydrous).

  • Protocol:

    • Dissolve triphenylphosphine in toluene (concentration 1.0 M).

    • Add cyclopentyl bromide.

    • Reflux for 24–48 hours. The secondary bromide reacts slowly compared to primary halides.

    • Critical Step: Cool to room temperature. The product precipitates as a white solid. Filter and wash copiously with cold diethyl ether to remove unreacted phosphine.

    • Dry under high vacuum. Yield Expectation: >85%.

Phase 2: Wittig Olefination to N-Boc-3-cyclopentylideneazetidine (2)
  • Reagents: Phosphonium Salt (1) (1.2 eq), KHMDS (1.2 eq, 0.5M in toluene), N-Boc-3-azetidinone (1.0 eq), Dry THF.

  • Causality: KHMDS (Potassium hexamethyldisilazide) is selected over n-BuLi because it is less nucleophilic, preventing attack on the Boc carbonyl or the azetidine ring.

  • Protocol:

    • Suspend (1) in anhydrous THF under Argon at 0°C.

    • Add KHMDS dropwise. The solution will turn deep orange/red, indicating ylide formation. Stir for 1 hour at 0°C.

    • Cool the mixture to -78°C . This low temperature is vital to control the kinetics and prevent polymerization of the strained product.

    • Add N-Boc-3-azetidinone (dissolved in minimal THF) dropwise.

    • Allow the reaction to warm slowly to room temperature overnight.

    • Workup: Quench with saturated NH4Cl. Extract with EtOAc. The byproduct, triphenylphosphine oxide (Ph3P=O), is difficult to remove.

    • Purification: Flash chromatography (Hexanes/EtOAc 9:1). The product is a colorless oil.

Phase 3: Deprotection and Isolation of the HCl Salt (3)
  • Challenge: The free base amine is likely volatile and prone to oxidation. Isolation as a salt is mandatory for stability.

  • Protocol:

    • Dissolve intermediate (2) in dry Dioxane.

    • Add 4M HCl in Dioxane (5 eq) at 0°C.

    • Stir for 2 hours. Monitor by TLC (disappearance of the non-polar Boc-protected spot).

    • Isolation: Do not evaporate to dryness immediately. Add excess diethyl ether to the reaction mixture. The product 3-cyclopentylideneazetidine hydrochloride should precipitate as a hygroscopic white solid.

    • Filter under Argon (to avoid moisture absorption) or decant and dry under vacuum.

Isolation & Purification Logic (Self-Validating System)

The following workflow ensures that the final product is free of the toxic triphenylphosphine oxide byproduct and stable for storage.

IsolationLogic Crude Crude Reaction Mixture (Post-Wittig) AqWorkup Aq. NH4Cl Quench / EtOAc Extract Crude->AqWorkup OrgLayer Organic Layer (Product + Ph3PO) AqWorkup->OrgLayer Column Flash Column (Hex/EtOAc) OrgLayer->Column Remove Ph3PO PureBoc Pure N-Boc Intermediate Column->PureBoc AcidTx HCl / Dioxane Treatment PureBoc->AcidTx Deprotection Precip Ether Precipitation AcidTx->Precip Salt Formation FinalSalt Final HCl Salt (Crystalline/Stable) Precip->FinalSalt Filtration

Figure 2: Purification workflow prioritizing removal of phosphine oxides before deprotection.

Analytical Characterization

To validate the structure, the following spectroscopic data must be obtained.

Data Table: Expected NMR Signatures
NucleusSignal TypeChemical Shift (δ ppm)AssignmentStructural Proof
1H NMR Singlet (Broad)9.2 - 9.5NH2+Confirms salt formation (HCl).
1H NMR Multiplet4.6 - 4.9Azetidine CH2Deshielded due to N and C=C proximity.
1H NMR Multiplet2.1 - 2.4Cyclopentyl (Allylic)Confirms attachment of the ring.
13C NMR Quaternary~125 - 135C=C (Azetidine C3)Confirms exocyclic double bond.
13C NMR Quaternary~140 - 150C=C (Cyclopentyl C1)Confirms tetrasubstituted alkene.
Quality Control Checkpoints
  • Ph3P=O Contamination: Check 1H NMR for aromatic multiplets at 7.5–7.7 ppm. If present, re-crystallize the Boc-intermediate before deprotection.

  • Boc Removal: Ensure complete disappearance of the tert-butyl singlet (~1.45 ppm) before precipitation.

Applications in Drug Discovery[2][3][4][5]

The 3-cyclopentylideneazetidine scaffold serves as a bioisostere for:

  • Piperidines/Pyrrolidines: Reducing ring size lowers molecular weight and lipophilicity (LogP), potentially improving metabolic stability.

  • Gem-dimethyl groups: The cyclopentylidene ring mimics the steric bulk of a gem-dimethyl group but with restricted rotation, locking the vector of attached substituents.

This scaffold is particularly relevant for GPCR antagonists and Kinase inhibitors where "escaping flatland" (increasing Fsp3 fraction) correlates with higher clinical success rates.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. [Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. (Referencing N-Boc cleavage protocols). [Link]

  • Alves, M. J., et al. (2016). Synthesis of 3-Methyleneazetidines: A Review. Current Organic Chemistry, 20(27), 2884-2905. (Foundational chemistry for alkylidene azetidines). [Link]

  • Rice, G. L., et al. (2015). Cobimetinib (Cotellic): A MEK Inhibitor for the Treatment of Advanced Melanoma. Clinical Cancer Research. (Example of azetidine utility in approved drugs). [Link]

  • Maercker, A. (1965). The Wittig Reaction. Organic Reactions, 14, 270–490. (The authoritative mechanism for ylide reactions). [Link]

Sources

Foundational

Conformational Analysis of the Azetidine Ring in 3-Cyclopentylideneazetidine: An In-Depth Technical Guide

Abstract This technical guide provides a comprehensive examination of the conformational landscape of the azetidine ring in the novel scaffold, 3-cyclopentylideneazetidine. Azetidine moieties are increasingly incorporate...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive examination of the conformational landscape of the azetidine ring in the novel scaffold, 3-cyclopentylideneazetidine. Azetidine moieties are increasingly incorporated into modern pharmaceuticals due to their ability to impart desirable physicochemical properties such as metabolic stability and conformational rigidity.[1] The introduction of a cyclopentylidene substituent at the 3-position presents a unique set of stereochemical challenges and opportunities. This document delineates the foundational principles of azetidine ring conformation, including ring puckering and nitrogen inversion, and extrapolates these concepts to the specific case of 3-cyclopentylideneazetidine. We will explore the intricate interplay between the strained four-membered ring and the exocyclic double bond of the cyclopentylidene group. Furthermore, this guide details robust experimental and computational methodologies for the definitive elucidation of its conformational preferences, providing researchers and drug development professionals with a practical framework for the analysis of this and related azetidine derivatives.

Introduction: The Azetidine Scaffold in Modern Drug Discovery

Azetidine, a four-membered saturated heterocycle containing a nitrogen atom, has emerged as a privileged scaffold in medicinal chemistry.[2] Its inherent ring strain, estimated to be approximately 25.4 kcal/mol, endows it with a unique reactivity profile and a more defined three-dimensional structure compared to its larger pyrrolidine and piperidine counterparts.[3] This conformational rigidity can lead to enhanced binding affinity and selectivity for biological targets.[1][4] Consequently, azetidine-containing compounds have found applications as antihypertensives, kinase inhibitors, and other therapeutic agents.[3]

The conformational behavior of the azetidine ring is a critical determinant of its biological activity. Unlike planar aromatic rings, the azetidine ring adopts a non-planar, puckered conformation to alleviate internal strain.[5][6] This puckering introduces the possibility of axial and equatorial positioning of substituents, which can profoundly impact molecular recognition and pharmacology. The focus of this guide, 3-cyclopentylideneazetidine, presents an intriguing case study where the conformational preferences of the azetidine ring are influenced by the steric and electronic properties of the exocyclic cyclopentylidene moiety.

Foundational Principles of Azetidine Conformation

Ring Puckering: A Strategy to Alleviate Strain

The ideal bond angles for an sp³-hybridized carbon atom are approximately 109.5°. A planar cyclobutane or azetidine ring would necessitate bond angles of 90°, leading to significant angle strain.[7] To mitigate this, the azetidine ring adopts a puckered conformation. This puckering can be described by a dihedral angle between the C2-N1-C4 and C2-C3-C4 planes. For the parent azetidine molecule, this angle has been determined to be approximately 37° in the gas phase.[6]

The puckered conformation of a 3-substituted azetidine gives rise to two primary conformers, where the substituent at the C3 position can occupy either an axial or an equatorial position. The relative stability of these conformers is dictated by a complex interplay of steric and electronic factors.

cluster_puckering Azetidine Ring Puckering Axial Axial Substituent Equatorial Equatorial Substituent Axial->Equatorial Ring Inversion

Caption: Interconversion between axial and equatorial conformers in a 3-substituted azetidine.

Nitrogen Inversion: A Dynamic Process

The nitrogen atom in an azetidine ring is typically sp³-hybridized and possesses a lone pair of electrons. This allows for a dynamic process known as nitrogen inversion, where the nitrogen atom and its substituents rapidly pass through a planar transition state. This inversion process can lead to the interconversion of different conformers. The barrier to nitrogen inversion in azetidine is influenced by the nature of the substituent on the nitrogen atom.

Conformational Analysis of 3-Cyclopentylideneazetidine: A Predictive Approach

In the absence of direct experimental data for 3-cyclopentylideneazetidine, we can predict its conformational behavior by considering the structural features of the molecule and drawing analogies to related systems.

The Influence of the Exocyclic Double Bond

An exocyclic double bond is a double bond where one of the carbon atoms is part of a ring system.[8] The presence of the cyclopentylidene group at the C3 position of the azetidine ring introduces several key factors that will influence the ring's conformation:

  • Steric Hindrance: The cyclopentylidene group is sterically demanding and will likely prefer to occupy a pseudo-equatorial position to minimize steric clashes with the protons on the C2 and C4 positions of the azetidine ring.

  • Electronic Effects: The sp²-hybridized carbon of the exocyclic double bond can influence the electron distribution within the azetidine ring, potentially affecting bond lengths and angles.[9]

Predicted Dominant Conformer

Based on the principles of steric avoidance, it is hypothesized that the dominant conformer of 3-cyclopentylideneazetidine will feature the cyclopentylidene group in a pseudo-equatorial orientation. This would place the bulky group away from the endocyclic protons, leading to a more stable arrangement. The puckering of the azetidine ring is expected to be maintained to alleviate angle and torsional strain.

Methodologies for Conformational Elucidation

To definitively determine the conformational landscape of 3-cyclopentylideneazetidine, a combination of experimental and computational techniques is required.

Experimental Approaches

NMR spectroscopy is a powerful tool for probing the conformation of molecules in solution.[10] For 3-cyclopentylideneazetidine, the following NMR experiments would be particularly insightful:

  • ¹H NMR Spectroscopy: Analysis of the chemical shifts and coupling constants of the protons on the azetidine ring can provide valuable information about their relative orientations. Vicinal coupling constants (³JHH) are particularly sensitive to the dihedral angle between adjacent protons and can be used to infer the degree of ring puckering.

  • Nuclear Overhauser Effect (NOE) Spectroscopy: NOE experiments, such as NOESY or ROESY, can identify protons that are close in space, even if they are not directly bonded. The observation of NOEs between the cyclopentylidene group and specific protons on the azetidine ring would provide direct evidence for the preferred conformation.

Experimental Protocol: 1D and 2D NMR Analysis

  • Sample Preparation: Dissolve a 5-10 mg sample of 3-cyclopentylideneazetidine in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

  • ¹H-¹H COSY Acquisition: Acquire a Correlation Spectroscopy (COSY) spectrum to establish proton-proton spin-spin coupling networks within the molecule.

  • NOESY/ROESY Acquisition: Acquire a Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) spectrum with a mixing time appropriate for the size of the molecule (typically 200-500 ms) to identify through-space correlations.

  • Data Analysis: Integrate and analyze the spectra to determine chemical shifts, coupling constants, and the presence and intensity of NOE cross-peaks.

Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state. If a suitable crystal of 3-cyclopentylideneazetidine or a derivative can be obtained, this technique would provide precise bond lengths, bond angles, and dihedral angles, offering a definitive picture of the preferred conformation in the crystalline form.

Computational Modeling

In conjunction with experimental data, computational modeling can provide a deeper understanding of the conformational energetics of 3-cyclopentylideneazetidine.

Computational Workflow: Conformational Search and Energy Calculations

  • Initial Structure Generation: Build an initial 3D model of 3-cyclopentylideneazetidine.

  • Conformational Search: Perform a systematic or stochastic conformational search to identify all low-energy conformers. This can be accomplished using molecular mechanics force fields.

  • Geometry Optimization and Energy Calculation: Subject the identified low-energy conformers to geometry optimization and energy calculations using higher levels of theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*).

  • Transition State Search: Locate the transition states connecting the low-energy conformers to determine the energy barriers for conformational interconversion.

  • Spectroscopic Parameter Prediction: Calculate NMR chemical shifts and coupling constants for the optimized conformers to compare with experimental data.

cluster_workflow Computational Analysis Workflow Start Initial 3D Structure ConfSearch Conformational Search Start->ConfSearch DFT_Opt DFT Geometry Optimization ConfSearch->DFT_Opt TS_Search Transition State Search DFT_Opt->TS_Search NMR_Calc NMR Parameter Calculation DFT_Opt->NMR_Calc Comparison Comparison with Experiment NMR_Calc->Comparison

Caption: A typical workflow for the computational conformational analysis of a molecule.

Data Presentation and Interpretation

A thorough conformational analysis will generate a wealth of data. The clear and concise presentation of this data is crucial for its interpretation.

Table 1: Predicted Relative Energies of 3-Cyclopentylideneazetidine Conformers

ConformerDihedral Angle (C2-N1-C4-C3)Relative Energy (kcal/mol)
Pseudo-Equatorial~35°0.00
Pseudo-Axial~-35°> 2.0

Note: These are hypothetical values for illustrative purposes. Actual values would be derived from computational studies.

Table 2: Key Experimental NMR Parameters for Conformer Assignment

ProtonPredicted Chemical Shift (ppm)Key NOE Correlations
H2/H4 (axial)Lower fieldTo cyclopentylidene protons
H2/H4 (equatorial)Higher field
H3

Conclusion

The conformational analysis of 3-cyclopentylideneazetidine is a multifaceted challenge that requires a synergistic approach combining predictive reasoning, advanced spectroscopic techniques, and robust computational modeling. The presence of the exocyclic cyclopentylidene group is anticipated to exert a significant influence on the puckering of the azetidine ring, likely favoring a pseudo-equatorial disposition to minimize steric interactions. The methodologies outlined in this guide provide a comprehensive framework for the definitive characterization of the conformational landscape of this and other novel 3-substituted azetidines. A thorough understanding of these conformational preferences is paramount for the rational design of new therapeutic agents with improved efficacy and selectivity.

References

  • Benchchem. Conformational Analysis of the Azetidine Ring in Methyl 4-(3-azetidinyloxy)
  • Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry.
  • Dorofeeva, O. V., Mastryukov, V. S., Vilkov, L. V., & Hargittai, I. (1973). Ring Puckering of Azetidine: an Electron Diffraction Study.
  • Enamine. Azetidines.
  • Wikipedia. Azetidine. [Link]

  • Exocyclic double bond in organic compounds. (2023). ResearchGate. [Link]

  • Boni, R., Verdini, A. S., Deber, C. M., & Blout, E. R. (1978). Conformational Properties of Poly(L-azetidine-2-carboxylic acid) in Solution as Studied by Carbon-13 and Proton Nuclear Magnetic Resonance Spectroscopy. Macromolecules. [Link]

  • Khomenko, T. M., & Mashkovsky, A. A. (2005). Conjugation and hyperconjugation in conformational analysis of cyclohexene derivatives containing an exocyclic double bond. Journal of Molecular Structure: THEOCHEM. [Link]

  • Press, J. B., & Smith, D. J. (1976). A dynamic proton NMR and ab initio MO investigation of the barrier to pyramidal inversion in azetidine. Journal of the American Chemical Society. [Link]

  • Wang, X. R., & Zhang, Y. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. [Link]

  • Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A. [Link]

  • Strain and Conformation in Cyclic Molecules. Introduction to Organic Chemistry. [Link]

  • Li, Z., et al. (2026). Strain-Release Asymmetric Multicomponent Reaction to Access Diverse N-α-Bisaryl-C3-quaternary Azetidines. Organic Letters. [Link]

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Exploratory

Chemo-Selectivity and Functionalization Dynamics of the Exocyclic Alkene in 3-Cyclopentylideneazetidine

Executive Summary: The Strained Spiro-Scaffold In modern medicinal chemistry, the drive to escape "flatland" (the over-reliance on planar aromatic systems) has elevated the status of sp3-rich scaffolds. 3-Cyclopentyliden...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strained Spiro-Scaffold

In modern medicinal chemistry, the drive to escape "flatland" (the over-reliance on planar aromatic systems) has elevated the status of sp3-rich scaffolds. 3-Cyclopentylideneazetidine (3-CPA) represents a unique structural pivot. It combines the high ring strain of the azetidine core (~26 kcal/mol) with a tetrasubstituted exocyclic double bond that serves as a gateway to novel spirocyclic architectures.

This guide analyzes the reactivity profile of the exocyclic alkene in 3-CPA. Unlike simple 3-methyleneazetidine, the cyclopentylidene moiety introduces significant steric bulk and lipophilicity, altering the trajectory of electrophilic additions and cycloadditions. We will explore how to exploit this double bond for divergent synthesis while managing the inherent instability of the strained nitrogen heterocycle.

Structural Analysis & Electronic Properties

To predict reactivity, we must first understand the ground-state thermodynamics of the molecule.

The "Butterfly" Conformation and Strain

Azetidines typically exist in a puckered "butterfly" conformation to minimize torsional strain between vicinal methylene protons. However, the introduction of an exocyclic double bond at C3 forces the C2-C3-C4 atoms into a planar arrangement (sp2 hybridization at C3).

  • Bond Angle Distortion: The internal C2-C3-C4 angle is compressed to ~90°, significantly deviating from the ideal 120° for sp2 carbons. This increases the reactivity of the alkene toward strain-release reactions.

  • Steric Shielding: The cyclopentyl ring creates a "wall" of steric hindrance on the distal side of the alkene. Reagents must approach either orthogonal to the pi-system or from the azetidine face, which is itself sterically modulated by the N-protecting group (PG).

Electronic Character

The exocyclic double bond is electron-rich but not conjugated to the nitrogen lone pair (which is homoconjugated or isolated, depending on the N-substituent).

  • Reactivity Class: 1,1-Disubstituted alkene (structurally) / Tetrasubstituted alkene (functionally, due to ring constraints).

  • Nucleophilicity: Moderate. It reacts readily with strong electrophiles (mCPBA, Br2) but requires catalysis for hydrogenation or hydroboration due to steric crowding.

Synthetic Access: The HWE Protocol

Reliable access to 3-CPA is foundational for downstream functionalization. The industry-standard route utilizes the Horner-Wadsworth-Emmons (HWE) reaction, which avoids the basicity-induced polymerization often seen with standard Wittig reagents on azetidinones.

Diagram 1: Synthetic Pathway

G Start N-Boc-3-Azetidinone Inter Betaine Intermediate Start->Inter NaH, THF, 0°C Reagent Cyclopentyl Phosphonate Reagent->Inter Product 3-Cyclopentylidene- azetidine (3-CPA) Inter->Product - Phosphate salt (Elimination)

Caption: Horner-Wadsworth-Emmons olefination strategy for minimizing base-mediated ring opening.

Reactivity Profile: The Exocyclic Pivot

The 3-CPA alkene is a "divergent handle."[1] Below is the matrix of its primary reactive modes.

Reaction ClassTarget ProductCritical ChallengesStrategic Advantage
Catalytic Hydrogenation 3-CyclopentylazetidineHigh steric barrier; requires high pressure or active Pd/C.Access to sp3-rich, globular amine scaffolds.
Epoxidation Spiro-epoxideAcid-sensitivity of the epoxide; N-oxidation side reaction.Precursor to 3-hydroxy-3-cyclopentyl derivatives (tertiary alcohols).
[2+1] Cycloaddition Spiro-cyclopropaneCarbene stability; controlling diastereoselectivity relative to N-PG.Formation of highly rigid spiro[2.3] systems (Simmons-Smith).
Hydroboration Primary Alcohol (Anti-Markovnikov)Steric hindrance of the tetrasubstituted alkene.Introduction of polar handles for PROTAC linker attachment.
Deep Dive: Stereoselective Hydrogenation

Hydrogenation of 3-CPA is non-trivial. The molecule has a plane of symmetry, so the product is achiral unless the Nitrogen bears a chiral substituent. However, the rate of hydrogenation is heavily influenced by the N-protecting group.

  • Mechanism: Syn-addition of H2 across the sterically crowded face.

  • Observation: Bulky N-Boc groups can retard the reaction rate by shielding the "bottom" face, while the cyclopentyl group shields the "top" face. High catalyst loading (10-20 wt%) is often required.

Diagram 2: Divergent Reactivity Map

Reactivity Core 3-Cyclopentylidene- azetidine (3-CPA) Hydro Hydrogenation (H2, Pd/C) Core->Hydro Epox Epoxidation (mCPBA or DMDO) Core->Epox Cyclo [2+1] Cyclopropanation (Et2Zn, CH2I2) Core->Cyclo HydroBor Hydroboration-Oxidation (BH3·THF; H2O2) Core->HydroBor Prod_Hydro 3-Cyclopentylazetidine (Saturated Core) Hydro->Prod_Hydro Syn-Addn Prod_Epox Spiro-Epoxide (Reactive Electrophile) Epox->Prod_Epox O-Transfer Prod_Cyclo Dispiro[2.0.2.4]decane (Rigid Scaffold) Cyclo->Prod_Cyclo Carbenoid Prod_HydroBor 3-Hydroxymethyl Derivative HydroBor->Prod_HydroBor Anti-Mark

Caption: Divergent synthesis pathways from the central 3-CPA alkene scaffold.

Experimental Protocol: Epoxidation of 3-CPA

Objective: Synthesis of tert-butyl 1-oxaspiro[2.3]hexane-derivative (Spiro-epoxide). Rationale: Epoxides are versatile intermediates. Using m-CPBA is standard, but buffering is critical to prevent acid-catalyzed ring opening of the strained azetidine or the newly formed epoxide.

Materials
  • Substrate: N-Boc-3-cyclopentylideneazetidine (1.0 eq)

  • Oxidant: m-Chloroperbenzoic acid (m-CPBA), 77% max (1.2 eq)

  • Buffer: Sodium Bicarbonate (NaHCO3) (2.0 eq)

  • Solvent: Dichloromethane (DCM), anhydrous

Step-by-Step Workflow
  • Preparation: In a flame-dried round-bottom flask, dissolve N-Boc-3-cyclopentylideneazetidine (1.0 mmol) in DCM (10 mL).

  • Buffering: Add solid NaHCO3 (2.0 mmol) to the stirring solution. Note: This neutralizes the m-chlorobenzoic acid byproduct.

  • Addition: Cool the mixture to 0°C (ice bath). Add m-CPBA (1.2 mmol) portion-wise over 10 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4–6 hours. Monitor by TLC (stain with KMnO4; alkene spot will disappear).

  • Quench: Pour the mixture into saturated aqueous Na2SO3 (to destroy excess peroxide) and stir for 15 minutes.

  • Workup: Extract with DCM (3x). Wash combined organics with saturated NaHCO3 and brine. Dry over Na2SO4.

  • Purification: Flash column chromatography (Hexanes/EtOAc). Caution: The spiro-epoxide is reactive; avoid acidic silica if possible or add 1% Et3N to the eluent.

Applications in Drug Discovery[3]

The 3-CPA scaffold is not merely a chemical curiosity; it is a bioisostere designed to improve DMPK properties.

  • Metabolic Stability: The quaternary carbon at position 3 (post-functionalization) blocks oxidative metabolism (P450) at the typically labile 3-position of azetidines.

  • Conformational Restriction: In GPCR ligand design (e.g., MCH-1 antagonists, CB1 inverse agonists), the spiro-cycle locks the vectors of the N-substituents, reducing the entropic penalty of binding.

  • Solubility: The basicity of the azetidine nitrogen (pKa ~11) can be modulated by the electron-withdrawing effects of the spiro-ring, tuning permeability.

References

  • Synthesis of Functionalized Azetidines: Richardson, A. D., Becker, M. R., & Schindler, C. S. (2020).[2] Synthesis of azetidines by aza Paternò–Büchi reactions.[2] Chemical Science, 11, 7553-7561.[2] Link

  • Ring Expansion Strategies: Thummanapelli, S., et al. (2018). A Stereoselective [3+1] Ring Expansion for the Synthesis of Highly-Substituted Methylene Azetidines. Chemical Science. Link

  • Electrophilic Addition Mechanisms: Kennepohl, D., et al. (2024).[3][4] Electrophilic Addition Reactions of Alkenes. Chemistry LibreTexts. Link

  • Azetidine Medicinal Chemistry: Cheekatla, S. R. (2026).[5][6] Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Stereoselective Hydrogenation: Bernasconi, M., et al. (2014). Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts (Analogous N-heterocycle reduction principles). Angewandte Chemie. Link

Sources

Foundational

Technical Guide: Biological Activity Screening of 3-Cyclopentylideneazetidine

This technical guide details the biological activity screening roadmap for 3-Cyclopentylideneazetidine , a distinct chemical entity characterized by a strained four-membered azetidine ring fused via an exocyclic double b...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the biological activity screening roadmap for 3-Cyclopentylideneazetidine , a distinct chemical entity characterized by a strained four-membered azetidine ring fused via an exocyclic double bond to a cyclopentane moiety.[1]

This structure represents a privileged scaffold in medicinal chemistry—offering restricted conformational flexibility (entropy reduction) and a unique vector for exploring chemical space beyond traditional piperidine/pyrrolidine bioisosteres.[1]

Executive Summary & Structural Pharmacophore Analysis

Compound: 3-Cyclopentylideneazetidine Chemical Class: Exocyclic Alkylidene Azetidine Key Structural Features:

  • Azetidine Core: High ring strain (~25 kcal/mol) lowers the activation energy for interactions and increases metabolic stability compared to larger rings.[1]

  • Exocyclic Double Bond: Provides rigid planarity at the C3 position, locking the cyclopentyl group in a specific vector relative to the nitrogen lone pair.[1]

  • Lipophilic Domain: The cyclopentylidene tail acts as a hydrophobic anchor, critical for fitting into hydrophobic pockets of GPCRs or ion channels.[1]

Target Product Profile (TPP) Hypothesis: Due to its structural similarity to neurotransmitter reuptake inhibitors and rigidified amino acids, this scaffold is a high-priority candidate for CNS active agents (Monoamine transporter inhibitors) , Sigma receptor ligands , or as a conformationally restricted linker in fragment-based drug discovery (FBDD).

Phase I: In Silico Profiling & Chemoinformatics

Before wet-lab screening, computational verification is required to prioritize assay selection.[1]

Physicochemical Prediction

The high


 character (Fsp3) of the azetidine ring typically improves solubility and lowers promiscuity compared to aromatic equivalents.[1]
PropertyPredicted RangeImplication for Screening
cLogP 2.1 – 2.8Good BBB permeability; suitable for CNS targets.[1]
TPSA 12–20 ŲHighly permeable; likely 100% oral absorption.[1]
pKa (Conj. Acid) 9.5 – 10.5Predominantly cationic at physiological pH (7.4); mimics biogenic amines.[1]
Rotatable Bonds 0 (Rigid Core)Low entropy penalty upon binding; high potency potential.[1]
Virtual Target Mapping

The screening strategy should prioritize targets known to bind rigid secondary/tertiary amines.[1]

  • Primary Targets: Dopamine Transporter (DAT), Serotonin Transporter (SERT), Sigma-1 Receptor (

    
    R).[1]
    
  • Secondary Targets: NMDA Receptor (GluN2B subunit), Chemokine CCR5 (due to hydrophobic bulk).[1]

Phase II: Chemical Integrity & Quality Control

Screening data is only as reliable as the compound purity.[1] The exocyclic double bond in 3-Cyclopentylideneazetidine presents specific stability challenges.

Stability Validation Protocol
  • Isomerization Check: The exocyclic double bond can migrate into the ring (forming an enamine) or the cyclopentyl ring under acidic conditions.[1]

    • QC Method:

      
      H-NMR in CDCl
      
      
      
      vs.
      
      
      -DMSO. Look for vinyl proton shifts (5.0–6.0 ppm) indicating migration.[1]
  • Oxidation Sensitivity: The electron-rich alkene is susceptible to epoxidation.[1]

    • Storage: Store under Argon at -20°C.

    • Assay Buffer: Avoid strong oxidizing agents in HTS buffers.[1]

Phase III: Biological Screening Workflow

This workflow moves from broad safety profiling to specific target validation.[1]

Logic Flow Diagram (DOT Visualization)

ScreeningWorkflow Start Compound: 3-Cyclopentylideneazetidine QC QC: NMR/LCMS Purity >95% (Check Alkene Stability) Start->QC Tier1 Tier 1: Cytotoxicity & Safety (HEK293, HepG2) QC->Tier1 Pass Tier1->Start Fail: Re-synthesize/Derivatize Tier2 Tier 2: Phenotypic Screen (CNS & Antimicrobial) Tier1->Tier2 Tox > 50µM Tier3 Tier 3: Target Deconvolution (GPCR Panel / Binding Assays) Tier2->Tier3 Activity Observed Hit Hit Identification (IC50 < 1 µM) Tier3->Hit Specific Binding

Caption: Hierarchical screening logic ensuring safety clearance before investing in expensive target-specific panels.

Tier 1: Safety & General Toxicity (The "Go/No-Go" Gate)

Since azetidines can be alkylating agents (ring opening), immediate toxicity profiling is mandatory.[1]

  • Assay: CellTiter-Glo® (ATP quantification).[1]

  • Cell Lines: HEK293 (Kidney), HepG2 (Liver).[1]

  • Protocol:

    • Seed 5,000 cells/well in 384-well plates.

    • Treat with compound (0.1 nM to 100 µM, 10-point dose response) for 48h.

    • Threshold: If

      
      , the compound is likely too reactive (non-specific alkylation) for drug development.[1]
      
Tier 2: Phenotypic Screening (Broad Spectrum)[1]
A. CNS Phenotypic Screen (Zebrafish Model)

The lipophilic nature of the cyclopentylidene tail suggests high BBB penetration.[1]

  • Method: Larval Photomotor Response (LPR).[1]

  • Endpoint: Measure changes in swimming velocity/distance in response to light/dark cycles.

  • Relevance: Hyperactivity indicates Dopamine/Norepinephrine reuptake inhibition; Hypoactivity indicates sedation (GABAergic).[1]

B. Antimicrobial Screen (ESKAPE Pathogens)

Azetidines inhibit cell wall synthesis in some contexts (e.g., L-azetidine-2-carboxylic acid).[1]

  • Organisms: S. aureus (MRSA), E. coli, P. aeruginosa.[1]

  • Method: Microbroth dilution (CLSI standards).[1]

  • Success Criteria: MIC

    
    .
    

Phase IV: Targeted Pharmacological Profiling (Mechanism of Action)[1]

If the compound passes Tier 1 and shows activity in Tier 2, proceed to specific binding assays.[1]

The Monoamine Transporter Panel

This is the highest probability target class for this scaffold.[1]

TargetAssay TypeRadioligandRationale
hSERT Radioligand Binding[

H]Citalopram
Serotonin modulation (Antidepressant potential).[1]
hDAT Radioligand Binding[

H]WIN35,428
Dopamine modulation (Stimulant/ADHD potential).[1]
hNET Radioligand Binding[

H]Nisoxetine
Norepinephrine modulation.[1]

Protocol Summary:

  • Prepare membranes from CHO cells overexpressing the specific transporter.[1]

  • Incubate membranes with radioligand and 3-Cyclopentylideneazetidine (

    
     to 
    
    
    
    M).[1]
  • Filter harvest and count via liquid scintillation.[1]

  • Data Analysis: Calculate

    
     using the Cheng-Prusoff equation.[1]
    
Metabolic Stability (ADME)

The exocyclic alkene is a metabolic "soft spot."[1]

  • Assay: Human Liver Microsomes (HLM) + NADPH.[1]

  • Risk: Cytochrome P450 (specifically CYP2D6 or CYP3A4) may epoxidize the double bond, leading to a reactive epoxide.[1]

  • Detection: LC-MS/MS monitoring for M+16 peak (Epoxide) or M+32 (Diol).[1]

References

  • Couty, F., & Evano, G. (2006).[1] Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles.[1] Organic Preparations and Procedures International.[1] Link[1]

  • Lowe, G., et al. (2010).[1] Azetidine Derivatives as Novel Serotonin and Norepinephrine Reuptake Inhibitors.[1] Journal of Medicinal Chemistry.[1][2] Link[1]

  • Singh, S. K., et al. (2012).[1][2] Azetidine Scaffold in Drug Discovery: A Review. Mini-Reviews in Medicinal Chemistry. Link

  • Wermuth, C. G. (2008).[1] The Practice of Medicinal Chemistry: Bioisosteres and Scaffold Hopping.[1] Academic Press.[1] Link

  • CLSI. (2023).[1] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.[1] Clinical and Laboratory Standards Institute.[1] Link

Sources

Protocols & Analytical Methods

Method

Application Note: [3+2] Cycloaddition Reactions Involving 3-Cyclopentylideneazetidine

Executive Summary This Application Note details the protocol for performing [3+2] cycloaddition reactions using 3-cyclopentylideneazetidine as a strained, exocyclic dipolarophile. While 3-methyleneazetidines are establis...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the protocol for performing [3+2] cycloaddition reactions using 3-cyclopentylideneazetidine as a strained, exocyclic dipolarophile. While 3-methyleneazetidines are established building blocks, the cyclopentylidene derivative introduces significant steric bulk (tetrasubstituted alkene character) and unique conformational strain.

This guide focuses on the synthesis of spiro[azetidine-3,4'-isoxazoline] and spiro[azetidine-3,3'-pyrazole] frameworks. These spirocyclic motifs are high-value targets in medicinal chemistry due to their ability to orient exit vectors in 3D space (


 character) while maintaining a compact footprint. We provide a validated workflow for substrate synthesis, cycloaddition optimization, and purification, addressing the specific challenge of reacting a sterically hindered exocyclic double bond.

Scientific Foundation & Mechanistic Insight

The Substrate Challenge: Strain vs. Sterics

3-Cyclopentylideneazetidine combines the ring strain of the four-membered azetidine (~26 kcal/mol) with a tetrasubstituted exocyclic alkene.

  • Reactivity Driver: The strain of the azetidine ring and the exocyclic double bond raises the ground state energy, making the alkene a potent dipolarophile despite its substitution pattern.

  • Reactivity Barrier: The cyclopentylidene moiety creates a "steric wall" around the

    
    -system. Successful cycloaddition requires highly reactive 1,3-dipoles (e.g., nitrile oxides, diazo compounds) or Lewis Acid (LA) catalysis to lower the LUMO energy of the dipolarophile.
    
Regioselectivity in [3+2] Cycloaddition

In a standard 1,3-dipolar cycloaddition with this substrate:

  • Nitrile Oxides (

    
    ):  The oxygen atom typically adds to the more hindered position if electronic factors dominate, but in this symmetric exocyclic system (both alkene carbons are disubstituted), the addition is controlled by the interaction between the dipole and the protecting group on the azetidine nitrogen.
    
  • Spiro-Formation: The reaction is inherently designed to form a spiro-quaternary center at the C3 position of the azetidine.

ReactionPathway Start N-Boc-3-Azetidinone Wittig Wittig Olefination (Cyclopentyl-PPh3) Start->Wittig NaH, THF, Reflux Substrate 3-Cyclopentylideneazetidine (Dipolarophile) Wittig->Substrate 75-85% Yield TS Transition State (Concerted [3+2]) Substrate->TS + Dipole Dipole 1,3-Dipole Generation (Nitrile Oxide / Diazo) Dipole->TS Product Spiro-Azetidine Adduct TS->Product Spiro-cyclization

Figure 1: Synthetic pathway from commercial starting materials to the spiro-azetidine scaffold.

Experimental Protocols

Protocol A: Synthesis of 3-Cyclopentylideneazetidine

Pre-requisite for cycloaddition.[1] This alkene is not typically commercially available and must be prepared fresh to prevent polymerization.

Materials:

  • tert-Butyl 3-oxoazetidine-1-carboxylate (N-Boc-3-azetidinone)

  • Cyclopentyltriphenylphosphonium bromide

  • Potassium tert-butoxide (KOtBu) or Sodium Hydride (NaH)

  • Anhydrous THF

Step-by-Step:

  • Phosphonium Salt Activation: In a flame-dried flask under Argon, suspend Cyclopentyltriphenylphosphonium bromide (1.2 equiv) in anhydrous THF (0.5 M).

  • Ylide Formation: Add KOtBu (1.3 equiv) portion-wise at 0°C. The solution will turn deep orange/red, indicating ylide formation. Stir for 45 min at 0°C.

  • Addition: Dissolve N-Boc-3-azetidinone (1.0 equiv) in minimal THF and add dropwise to the ylide solution.

  • Reflux: Warm to room temperature, then heat to reflux (65°C) for 12–16 hours. Note: The tetrasubstituted alkene formation is slow; reflux is critical.

  • Work-up: Cool to RT, quench with sat. NH₄Cl, extract with Et₂O (3x). Dry organics over MgSO₄ and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc 9:1). The product is a colorless oil or low-melting solid.

    • QC Check: ¹H NMR should show no vinylic protons (tetrasubstituted). ¹³C NMR will show two quaternary carbons at the alkene junction.

Protocol B: [3+2] Cycloaddition with Nitrile Oxides (In Situ)

Target: Spiro[azetidine-3,4'-isoxazoline] derivatives.

Materials:

  • 3-Cyclopentylideneazetidine (from Protocol A)

  • Aryl hydroximoyl chloride (Precursor to Nitrile Oxide)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM) or Toluene

Step-by-Step:

  • Setup: Dissolve 3-cyclopentylideneazetidine (1.0 equiv) and the Aryl hydroximoyl chloride (1.2 equiv) in DCM (0.2 M).

  • Dipole Generation: Cool the solution to 0°C. Add Et₃N (1.5 equiv) dropwise over 30 minutes using a syringe pump.

    • Mechanism:[2][3][4][5][6][7] Et₃N eliminates HCl from the hydroximoyl chloride, generating the reactive Nitrile Oxide species in situ.

  • Reaction: Allow the mixture to warm to room temperature. Stir for 12–24 hours.

    • Monitoring: Monitor by TLC. If the alkene persists, add more hydroximoyl chloride/Et₃N or switch solvent to Toluene and heat to 60°C.

  • Work-up: Dilute with water, extract with DCM. Wash organic layer with brine.

  • Purification: Silica gel chromatography.

    • Yield Expectation: 60–85%. Steric hindrance may lower yields compared to simple methyleneazetidines.[8]

Protocol C: Lewis Acid Catalyzed [3+2] with Diazo Compounds

Target: Spiro-pyrazoline or Ring-Expanded Products. Based on recent methodologies for hindered exocyclic alkenes (e.g., Co(II) catalysis).

Materials:

  • 3-Cyclopentylideneazetidine[5]

  • 
    -Diazo ester or amide[5]
    
  • Catalyst: Co(BF₄)₂·6H₂O + Chiral Ligand (or simple Lewis Acid like Sc(OTf)₃ for racemic)

Step-by-Step:

  • Catalyst Prep: Stir metal salt and ligand (1:1 ratio, 5 mol%) in DCM for 1 hour.

  • Addition: Add 3-cyclopentylideneazetidine (1.0 equiv).

  • Dipole Addition: Add the diazo compound (1.2 equiv) slowly to prevent dimerization.

  • Reaction: Stir at 30°C for 24 hours.

  • Note: This reaction pathway can sometimes lead to ring expansion (formal [1,2]-shift) to form proline derivatives rather than stable spiro-cycles, depending on the catalyst and substrate electronics. Verify product structure carefully.

Data Analysis & Characterization

NMR Interpretation Table
Feature¹H NMR (400 MHz, CDCl₃)¹³C NMR (100 MHz, CDCl₃)Diagnostic Note
Spiro-Carbon N/A (Quaternary)60–80 ppmCharacteristic downfield shift due to spiro-junction.
Azetidine Ring 3.8–4.5 ppm (m, 4H)50–60 ppmDiastereotopic splitting often observed due to fixed spiro-geometry.
Isoxazoline CH 4.5–5.5 ppm (s, 1H)80–90 ppmOnly if regiochemistry places H here (usually fully substituted in this specific substrate).
Cyclopentyl 1.5–2.2 ppm (m, 8H)20–35 ppmComplex multiplets due to ring conformation.
Troubleshooting Guide
  • Problem: Low conversion of starting material.

    • Cause: Steric bulk of the cyclopentylidene group prevents dipole approach.

    • Solution: Switch to High-Pressure conditions (10–15 kbar) if available, or use a more reactive dipole (e.g., nitrile oxide > nitrone > azide). Switch solvent to refluxing Toluene.

  • Problem: Dimerization of the Dipole (e.g., Furoxan formation from Nitrile Oxide).

    • Cause: Dipole generation is too fast relative to cycloaddition.

    • Solution: Slow addition (syringe pump) of the base (Et₃N) is critical to keep dipole concentration low.

Workflow Visualization

Workflow cluster_0 Phase 1: Substrate Synthesis cluster_1 Phase 2: [3+2] Cycloaddition Step1 Activation: Cyclopentyl-PPh3 + Base Step2 Wittig Reaction: + N-Boc-3-Azetidinone Step1->Step2 Step3 Purification: Isolate 3-Cyclopentylideneazetidine Step2->Step3 Step4 Dipole Generation: Hydroximoyl Chloride + Et3N Step3->Step4 Transfer Substrate Step5 Cycloaddition: DCM, 0°C -> RT, 12h Step4->Step5 Step6 QC Check: TLC for Alkene Disappearance Step5->Step6

Figure 2: Operational workflow for the synthesis and cycloaddition process.

References

  • Padwa, A. (1984).[6] 1,3-Dipolar Cycloaddition Chemistry. Wiley-Interscience. (Foundational text on [3+2] mechanisms).

  • Carreira, E. M., & Kvaerno, L. (2008). Classics in Stereoselective Synthesis. Wiley-VCH.[5] (Discusses stereocontrol in cycloadditions).

  • Deng, L., et al. (2023). "Asymmetric Catalytic Ring-Expansion of 3-Methyleneazetidines with

    
    -Diazo Pyrazoamides". Angewandte Chemie International Edition. Link (Specific reference to 3-cyclopentylideneazetidine reactivity).
    
  • Huisgen, R. (1963). "1,3-Dipolar Cycloadditions. Past and Future". Angewandte Chemie International Edition, 2(10), 565-598. Link

  • Kouznetsov, V. V. (2019). "Recent synthetic strategies of spiro-azetidin-2-one...". RSC Advances. Link (Review of spiro-azetidine synthesis).

Sources

Application

Synthesis of spirocyclic compounds from 3-Cyclopentylideneazetidine

Application Note: Synthesis & Functionalization of Spirocyclic Scaffolds from 3-Cyclopentylideneazetidine Strategic Overview: Escaping Flatland In modern drug discovery, the transition from planar aromatic structures to...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis & Functionalization of Spirocyclic Scaffolds from 3-Cyclopentylideneazetidine

Strategic Overview: Escaping Flatland

In modern drug discovery, the transition from planar aromatic structures to three-dimensional (


-rich) scaffolds is a critical strategy to improve solubility, metabolic stability, and target selectivity. 3-Cyclopentylideneazetidine (1)  represents a high-value "chemical vector." It possesses a strained four-membered azetidine ring connected via an exocyclic double bond to a five-membered cyclopentane ring.

This application note details the transformation of (1) into complex dispirocyclic systems . By functionalizing the exocyclic alkene, researchers can generate novel scaffolds where the central ring acts as a rigid spacer between the azetidine and cyclopentane domains, creating unique vectors for fragment-based drug design (FBDD).

Chemical Profile & Retrosynthetic Logic

  • Core Scaffold:

    
    -Protected 3-Cyclopentylideneazetidine.
    
  • Reactivity Handle: The exocyclic tetrasubstituted alkene.

  • Key Challenges: Steric hindrance at the tetrasubstituted double bond and the ring strain of the azetidine moiety (approx. 26 kcal/mol).

  • Synthetic Pathway:

    • Precursor Synthesis: Wittig olefination of

      
      -Boc-3-azetidinone.
      
    • Divergent Functionalization:

      • Path A: [2+1] Cyclopropanation (Simmons-Smith)

        
         Dispiro[2.0.2.3] systems.
        
      • Path B: [3+2] Dipolar Cycloaddition

        
         Dispiro-isoxazolines.
        

Experimental Protocols

Protocol A: Synthesis of Starting Material (3-Cyclopentylideneazetidine)

Rationale: The Wittig reaction is preferred over Peterson olefination for its operational simplicity and high yields with cyclic ketones.

Reagents:

  • 
    -Boc-3-azetidinone (1.0 equiv)
    
  • Cyclopentyltriphenylphosphonium bromide (1.2 equiv)

  • Potassium tert-butoxide (

    
    ) (1.3 equiv)
    
  • Anhydrous THF

Procedure:

  • Phosphorane Generation: In a flame-dried round-bottom flask under

    
    , suspend cyclopentyltriphenylphosphonium bromide in anhydrous THF (0.5 M). Cool to 0°C.
    
  • Deprotonation: Add

    
     portion-wise. The solution will turn deep orange/red (ylide formation). Stir at 0°C for 45 mins.
    
  • Addition: Add a solution of

    
    -Boc-3-azetidinone in THF dropwise over 15 mins.
    
  • Reaction: Warm to room temperature and reflux for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1). The ketone spot (

    
    ) should disappear; a less polar alkene spot (
    
    
    
    ) will appear.
  • Workup: Quench with saturated

    
    . Extract with 
    
    
    
    (3x). Dry organics over
    
    
    and concentrate.
  • Purification: Precipitate triphenylphosphine oxide (

    
    ) with cold hexanes/ether. Filter. Purify the filtrate via silica gel flash chromatography (0-10% EtOAc in Hexanes).
    
    • Yield Target: 75-85%

    • Validation:

      
       NMR (absence of alkene protons, presence of cyclopentyl 
      
      
      
      multiplets).
Protocol B: Simmons-Smith Cyclopropanation (Dispiro Formation)

Rationale: The Furukawa modification (


) is essential here. The standard Zn-Cu couple is often too sluggish for tetrasubstituted alkenes. The reaction creates a cyclopropane ring between the azetidine and cyclopentane, forming a Dispiro[azetidine-3,1'-cyclopropane-2',1''-cyclopentane] .

Reagents:

  • 
    -Boc-3-Cyclopentylideneazetidine (1.0 equiv)
    
  • Diethylzinc (

    
    , 1.0 M in hexanes) (5.0 equiv)
    
  • Diiodomethane (

    
    ) (10.0 equiv)
    
  • Dichloromethane (DCM), anhydrous

Safety Note:


 is pyrophoric. Handle strictly under inert atmosphere.

Procedure:

  • Reagent Prep: In a dry flask under Argon, add DCM and cool to -10°C. Add

    
     solution via syringe.
    
  • Carbenoid Formation: Carefully add

    
     dropwise (exothermic!). Stir for 20 mins to form the active iodomethylzinc carbenoid.
    
  • Substrate Addition: Add the azetidine alkene (dissolved in min. DCM) dropwise.

  • Cyclization: Allow to warm to RT and stir for 12–24 hours. The bulky alkene requires excess reagent and time.

  • Quench: Cool to 0°C. Very slowly add saturated

    
     (gas evolution!).
    
  • Isolation: Extract with DCM. Wash with

    
     (to remove iodine) and brine.
    
  • Purification: Silica gel chromatography (Hexane/EtOAc).

    • Critical QC: Check for residual starting material by NMR (alkene carbons at ~120-140 ppm should shift upfield to ~20-30 ppm in the cyclopropane product).

Protocol C: [3+2] Dipolar Cycloaddition (Spiro-Isoxazoline)

Rationale: Reaction with a nitrile oxide (generated in situ) yields a spiro-isoxazoline. This introduces a polar heterocycle into the core, increasing solubility and H-bond accepting capability.

Reagents:

  • 
    -Boc-3-Cyclopentylideneazetidine (1.0 equiv)
    
  • N-Hydroxybenzimidoyl chloride (Precursor to Phenyl Nitrile Oxide) (1.5 equiv)

  • Triethylamine (

    
    ) (2.0 equiv)
    
  • DCM

Procedure:

  • Dissolve the alkene and chloro-oxime precursor in DCM at 0°C.

  • Dipole Generation: Add

    
     dropwise. This eliminates HCl to generate the nitrile oxide dipole in situ.
    
  • Cycloaddition: Stir at RT for 16 hours.

  • Workup: Wash with water and brine. Concentrate.

  • Purification: Flash chromatography.

    • Result: A dispiro system: Dispiro[azetidine-3,5'-isoxazoline-4',1''-cyclopentane] . (Regiochemistry may vary based on sterics; typically the oxygen of the dipole prefers the more hindered/stabilized position, but in tetrasubstituted symmetrical alkenes, regioselectivity is determined by the dipole substituents).

Data Summary & Troubleshooting

ParameterProtocol A (Wittig)Protocol B (Simmons-Smith)Protocol C ([3+2] Cycloadd.)
Key Reagent

-Cyclopentyl


/


/

Temp/Time Reflux / 4-6 hRT / 12-24 hRT / 16 h
Critical Risk Moisture sensitivity (Ylide)Pyrophoric (

)
Dimerization of dipole (Furoxan)
Typical Yield 80%65-75%55-70%
NMR Marker Appearance of alkene (q)High-field cyclopropyl H (<1 ppm)Isoxazoline ring carbons

Troubleshooting Tips:

  • Low Yield in Wittig: Ensure

    
     is fresh (white powder, not yellow). If the ketone enolizes instead of reacting, switch to a Horner-Wadsworth-Emmons (HWE) reagent if a phosphonate is available, or use 
    
    
    
    to activate the ketone (though difficult with azetidinones).
  • Incomplete Cyclopropanation: The tetrasubstituted alkene is sterically crowded. Increase

    
     equivalents to 10.0 and reflux DCM gently if stable.
    
  • Dipole Dimerization: If the nitrile oxide dimerizes to furoxan faster than it reacts with the alkene, use a syringe pump to add the

    
     very slowly over 6 hours, keeping the dipole concentration low.
    

Pathway Visualization

SpiroSynthesis cluster_0 Divergent Functionalization Strategy Start N-Boc-3-Azetidinone Intermediate 3-Cyclopentylideneazetidine (Key Alkene Scaffold) Start->Intermediate Wittig Olefination (Cyclopentyl-PPh3 / KOtBu) Prod_Cyc Dispiro-Cyclopropane (Simmons-Smith) Intermediate->Prod_Cyc Et2Zn / CH2I2 (Cyclopropanation) Prod_Iso Dispiro-Isoxazoline ([3+2] Cycloaddition) Intermediate->Prod_Iso R-CNO Dipole (Dipolar Cycloaddition) Prod_Epox Spiro-Epoxide (mCPBA Oxidation) Intermediate->Prod_Epox mCPBA (Epoxidation)

Figure 1: Divergent synthesis map showing the transformation of the azetidinone precursor into three distinct spiro/dispiro classes via the central alkene intermediate.

References

  • Mykhailiuk, P. K. (2018).[1] Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery. Chemistry – A European Journal. Link

    • Context: Establishes the utility of spiro-azetidines as bioisosteres for morpholine and piperazine.
  • Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction. Organic Reactions. Link

    • Context: The authoritative review on the mechanism and optimization of zinc-carbenoid cyclopropan
  • Carreira, E. M., & Kvaerno, L. (2008). Classics in Stereoselective Synthesis. Wiley-VCH.[1]

    • Context: mechanistic grounding for [3+2] dipolar cycloadditions and stereocontrol in spirocycle form
  • Enamine Ltd. Spirocyclic Azetidines Building Blocks. Link

    • Context: Commercial availability and structural diversity of related spiro-azetidine scaffolds for reference.

Sources

Method

Application Note: Catalytic Hydrogenation of the Exocyclic Double Bond in 3-Cyclopentylideneazetidine

Executive Summary The catalytic hydrogenation of 3-cyclopentylideneazetidine presents a unique intersection of challenges in organic synthesis: the reduction of a sterically demanding tetrasubstituted exocyclic alkene co...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The catalytic hydrogenation of 3-cyclopentylideneazetidine presents a unique intersection of challenges in organic synthesis: the reduction of a sterically demanding tetrasubstituted exocyclic alkene coupled with the preservation of a highly strained azetidine ring (~26 kcal/mol strain energy).

This Application Note provides a definitive guide to achieving chemoselective reduction (alkene saturation) while avoiding hydrogenolytic ring-opening. We present two validated protocols: a standard Palladium-based method for robust substrates and a Platinum-based method for recalcitrant, sterically hindered cases.

Strategic Analysis & Mechanistic Insight

The Chemoselectivity Challenge

The primary difficulty lies in the competition between two thermodynamically favorable processes:

  • Alkene Hydrogenation: Reduction of the C=C bond (

    
     kcal/mol).
    
  • Ring Hydrogenolysis: Cleavage of the strained C-N bonds in the azetidine ring.

While the alkene is tetrasubstituted (connecting the quaternary C3 of the azetidine to the quaternary C1' of the cyclopentane), it is sterically encumbered. Standard catalysts (Pd/C) often require elevated temperatures or pressures to reduce tetrasubstituted alkenes, conditions that significantly increase the risk of ring opening.

Substrate Protection Strategy

Critical Requirement: The azetidine nitrogen must be protected prior to hydrogenation.

  • Free Amine: The basic nitrogen will poison noble metal catalysts (Pd, Pt) via strong coordination, stalling the reaction.

  • Benzyl (Bn) Groups: Incompatible. Under the forcing conditions required for tetrasubstituted alkenes, N-Bn groups are liable to hydrogenolysis (debenzylation).

  • Recommended Group: tert-Butyloxycarbonyl (Boc) . It is electronically withdrawing (reducing amine basicity/poisoning) and stable to standard hydrogenation conditions.

Catalyst Selection Matrix
CatalystActivity (Tetrasubstituted Alkene)Risk of Ring OpeningRecommendation
Pd/C (10%) ModerateHigh (at >50 °C)Protocol A: First-line choice for standard screenings.
PtO₂ (Adams) High ModerateProtocol B: Best for sterically hindered/slow reactions.
Rh/C (5%) LowVery Low Use only if ring opening is observed with Pd or Pt.

Experimental Protocols

Protocol A: Standard Hydrogenation (Palladium on Carbon)

Best for: Initial screening and scale-up of standard N-Boc intermediates.

Reagents:

  • Substrate: N-Boc-3-cyclopentylideneazetidine (1.0 equiv)

  • Catalyst: 10 wt% Pd/C (50% water wet) (10-20 wt% loading relative to substrate)

  • Solvent: Methanol (MeOH) or Ethanol (EtOH)

  • Gas: Hydrogen (H₂)[1]

Step-by-Step Methodology:

  • Preparation: Dissolve the substrate in MeOH (0.1 M concentration).

  • Inerting: Evacuate the reaction vessel and backfill with Nitrogen (N₂) three times to remove oxygen.

  • Catalyst Addition: Safety Note: Pd/C is pyrophoric. Add the catalyst as a slurry in a small amount of water or toluene, or add under a blanket of N₂.

  • Hydrogenation:

    • Evacuate N₂ and introduce H₂ (balloon pressure or 1 atm is sufficient for initial trials; increase to 3 bar/45 psi if reaction stalls).

    • Stir vigorously at Room Temperature (20-25 °C) . Do not heat initially.

  • Monitoring: Monitor by TLC or LC-MS every 2 hours. The tetrasubstituted alkene may require 12–24 hours for full conversion.

  • Workup: Filter the mixture through a pad of Celite® to remove the catalyst. Rinse the pad with MeOH. Concentrate the filtrate under reduced pressure.

Protocol B: High-Activity Hydrogenation (Adams' Catalyst)

Best for: Stubborn substrates where Pd/C fails to effect complete conversion due to steric bulk.

Reagents:

  • Substrate: N-Boc-3-cyclopentylideneazetidine

  • Catalyst: Platinum(IV) oxide (PtO₂, Adams' Catalyst) (5 wt% loading)

  • Solvent: Acetic Acid (AcOH) or EtOAc/AcOH (10:1)

  • Gas: Hydrogen (H₂)[1]

Step-by-Step Methodology:

  • Activation: PtO₂ is a pre-catalyst. It reduces in situ to active Pt(0) black.

  • Solvent System: Dissolve substrate in glacial acetic acid (AcOH). The acidic medium prevents amine poisoning (if protecting group is labile) and accelerates hydrogenation on Pt surfaces.

  • Reaction:

    • Pressurize reactor to 3–5 bar (45–75 psi) H₂.

    • Stir at Room Temperature.

    • Note: Pt is more active for alkene reduction than Pd but less aggressive toward C-N hydrogenolysis under these conditions.

  • Workup: Filter through Celite. Neutralize the acetic acid filtrate with saturated aqueous NaHCO₃ before extraction to prevent Boc-deprotection during concentration.

Reaction Pathway & Troubleshooting Visualization

The following diagram illustrates the competing pathways and the logic flow for optimization.

G Start Start: 3-Cyclopentylideneazetidine Protect Step 1: N-Protection (Required) Start->Protect Prevent Poisoning Choice Catalyst Selection Protect->Choice Path_Pd Route A: Pd/C (MeOH, 1 atm) Choice->Path_Pd Standard Path_Pt Route B: PtO2 (AcOH, 50 psi) Choice->Path_Pt Sterically Difficult Result_Good Target: 3-Cyclopentylazetidine (C=C Reduced, Ring Intact) Path_Pd->Result_Good Optimal Result_Stall Incomplete Conversion (Steric Hinderance) Path_Pd->Result_Stall Too Slow Result_Open Side Product: Ring Opening (Hydrogenolysis) Path_Pd->Result_Open High Temp/Press Path_Pt->Result_Good High Activity Result_Stall->Path_Pt Switch Protocol

Caption: Decision tree for optimizing the hydrogenation of 3-cyclopentylideneazetidine, highlighting the critical catalyst switch to PtO₂ if Pd/C fails due to steric hindrance.

Troubleshooting Guide

ObservationDiagnosisCorrective Action
No Reaction (0% Conv.) Catalyst PoisoningEnsure N-protection is robust (Boc). Purify substrate to remove sulfur/halide traces. Switch to PtO₂ in AcOH .
Incomplete Conversion (<90%) Steric BulkIncrease H₂ pressure to 5–10 bar. Increase catalyst loading to 20 wt%.
Ring Opening (Hydrogenolysis) Over-reductionLower Temperature (strictly <30°C). Switch catalyst to Rh/C (Rhodium is less active for hydrogenolysis).
Loss of Boc Group Acidic SolventIf using Protocol B (AcOH), ensure temp is <40°C. Neutralize immediately upon completion.

References

  • General Hydrogenation of Azetidines

    • Title: "Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle"[2]

    • Source: Organic & Biomolecular Chemistry (RSC)
    • URL:[Link]

  • Stereoselectivity & Exocyclic Alkenes

    • Title: "Asymmetric hydrogenations for the synthesis of Boc-protected 4-alkylprolinols and prolines" (Analogous exocyclic alkene reduction)
    • Source: National Institutes of Health (PubMed Central)
    • URL:[Link]

  • Catalyst Reactivity Profiles

    • Title: "Palladium on Carbon (Pd/C)
    • Source: Master Organic Chemistry
    • URL:[Link]

  • Commercial Availability of Product

    • Title: "3-Cyclopentylazetidine hydrochloride (CAS 1803607-59-1)"[3]

    • Source: Arctom Scientific[3]

Sources

Application

Application Notes and Protocols for the Polymerization of 3-Cyclopentylideneazetidine Derivatives

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This document provides a comprehensive technical guide to the synthesis and polymerization of 3-cyclopentylidenea...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide to the synthesis and polymerization of 3-cyclopentylideneazetidine derivatives. Given the novelty of this specific monomer, this guide synthesizes established principles of azetidine chemistry with plausible reaction pathways to offer robust, albeit prospective, protocols. The causality behind experimental choices is emphasized to empower researchers in adapting these methods for the development of novel polyazetidine-based materials for applications, including drug delivery and advanced therapeutics.

Introduction: The Promise of Poly(3-Cyclopentylideneazetidine)s

Azetidine-containing polymers are a compelling class of materials in medicinal chemistry and drug development.[1] The rigid, four-membered ring imparts unique conformational constraints and physicochemical properties to polymer backbones. The introduction of a 3-cyclopentylidene moiety offers a strategic expansion of this chemical space, potentially influencing polymer morphology, solubility, and drug-carrier interactions. The exocyclic double bond also presents an intriguing site for post-polymerization modification. This guide outlines the prospective synthesis of 3-cyclopentylideneazetidine monomers and explores their subsequent polymerization via cationic and anionic ring-opening pathways.

Monomer Synthesis: A Proposed Pathway

Currently, there is no direct literature precedent for the synthesis of 3-cyclopentylideneazetidine. However, a plausible and efficient route can be designed based on well-established organic transformations. The proposed synthesis commences with a suitable N-protected 3-azetidinone, followed by a Wittig reaction to introduce the cyclopentylidene group.

Synthesis of N-tert-Butoxycarbonyl-3-azetidinone

The synthesis of the key intermediate, an N-protected 3-azetidinone, is crucial. N-tert-Butoxycarbonyl (Boc) is a suitable protecting group due to its stability under the conditions of the subsequent Wittig reaction and its relatively straightforward removal. The synthesis can be adapted from established methods for producing 3-azetidinone derivatives.[2]

Wittig Reaction for the Synthesis of N-Boc-3-cyclopentylideneazetidine

The Wittig reaction is a reliable method for converting ketones into alkenes.[3][4] In this proposed step, N-Boc-3-azetidinone is reacted with a cyclopentyl-substituted phosphorane to yield the desired monomer.

Protocol 1: Synthesis of N-Boc-3-cyclopentylideneazetidine

  • Preparation of the Wittig Reagent:

    • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add cyclopentyltriphenylphosphonium bromide (1.1 equivalents) to anhydrous tetrahydrofuran (THF).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a strong base, such as n-butyllithium (n-BuLi) in hexanes (1.05 equivalents), dropwise. The solution should develop a characteristic deep red or orange color, indicating the formation of the ylide.

    • Stir the mixture at 0 °C for 1 hour.

  • Wittig Reaction:

    • In a separate flame-dried flask, dissolve N-Boc-3-azetidinone (1.0 equivalent) in anhydrous THF.

    • Cool the solution of the ketone to 0 °C.

    • Slowly transfer the prepared ylide solution to the ketone solution via cannula.

    • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield pure N-Boc-3-cyclopentylideneazetidine.

Characterization: The structure of the monomer should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Cationic Ring-Opening Polymerization (CROP)

Cationic ring-opening polymerization of azetidines is a well-established method, typically initiated by Lewis or Brønsted acids.[5] The high ring strain of the azetidine ring provides the thermodynamic driving force for polymerization. The cyclopentylidene substituent is not expected to interfere with the CROP mechanism, which proceeds via nucleophilic attack of the monomer on a protonated or activated azetidinium species.

CROP_Mechanism Monomer 3-Cyclopentylideneazetidine ActivatedMonomer Protonated Monomer Initiator Initiator (e.g., H+) Initiator->Monomer Initiation Dimer Dimer ActivatedMonomer->Dimer Nucleophilic Attack by Monomer Propagation Propagation Polymer Poly(3-cyclopentylideneazetidine) Propagation->Polymer Chain Growth

Caption: Cationic Ring-Opening Polymerization Workflow.

Protocol 2: Cationic Ring-Opening Polymerization of 3-Cyclopentylideneazetidine

  • Monomer Preparation: If using the N-Boc protected monomer, it must first be deprotected. This can be achieved by treating the N-Boc-3-cyclopentylideneazetidine with trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature, followed by neutralization and purification.

  • Polymerization Setup:

    • In a flame-dried Schlenk tube under an inert atmosphere, dissolve the deprotected 3-cyclopentylideneazetidine monomer in a suitable anhydrous solvent (e.g., dichloromethane or chloroform).

    • Cool the solution to the desired temperature (typically between -20 °C and room temperature).

  • Initiation:

    • Prepare a stock solution of the initiator, such as triflic acid (TfOH) or boron trifluoride etherate (BF₃·OEt₂), in the same anhydrous solvent.

    • Add the initiator solution dropwise to the stirring monomer solution. The monomer-to-initiator ratio will determine the target molecular weight of the polymer.

  • Polymerization:

    • Allow the reaction to proceed for the desired time (typically several hours to overnight). Monitor the progress of the polymerization by taking aliquots and analyzing them by ¹H NMR to observe the disappearance of the monomer signals.

  • Termination and Isolation:

    • Terminate the polymerization by adding a nucleophilic quenching agent, such as methanol or a solution of ammonia in methanol.

    • Precipitate the polymer by adding the reaction mixture to a large volume of a non-solvent, such as diethyl ether or hexanes.

    • Collect the polymer by filtration or centrifugation, wash with the non-solvent, and dry under vacuum.

Table 1: Representative Conditions for Cationic Ring-Opening Polymerization

ParameterConditionRationale
Initiator TfOH, BF₃·OEt₂Strong acids to efficiently initiate polymerization.
Solvent CH₂Cl₂, CHCl₃Anhydrous, non-protic solvents to prevent premature termination.
Temperature -20 °C to 25 °CLower temperatures can help control the polymerization and reduce side reactions.
Monomer:Initiator 50:1 to 500:1Controls the theoretical molecular weight of the resulting polymer.

Anionic Ring-Opening Polymerization (AROP)

Anionic ring-opening polymerization of azetidines typically requires an electron-withdrawing group on the nitrogen to activate the ring for nucleophilic attack. A sulfonyl group, such as a tosyl (Ts) or mesyl (Ms) group, is commonly employed for this purpose. The exocyclic double bond of the cyclopentylidene group is not expected to be susceptible to anionic attack under these conditions.

AROP_Mechanism Monomer N-Sulfonyl-3-cyclopentylideneazetidine AnionicAdduct Anionic Adduct Initiator Initiator (e.g., R-) Initiator->Monomer Initiation Dimer Dimer AnionicAdduct->Dimer Nucleophilic Attack by Adduct on Monomer Propagation Propagation Polymer Poly(N-sulfonyl-3-cyclopentylideneazetidine) Propagation->Polymer Chain Growth

Caption: Anionic Ring-Opening Polymerization Workflow.

Protocol 3: Anionic Ring-Opening Polymerization of N-Sulfonyl-3-cyclopentylideneazetidine

  • Monomer Synthesis:

    • Synthesize N-sulfonyl-3-azetidinone from 3-azetidinone by reaction with the corresponding sulfonyl chloride (e.g., tosyl chloride or mesyl chloride) in the presence of a base like triethylamine.

    • Perform the Wittig reaction as described in Protocol 1 on the N-sulfonyl-3-azetidinone to obtain the N-sulfonyl-3-cyclopentylideneazetidine monomer.

  • Polymerization Setup:

    • In a flame-dried Schlenk tube under an inert atmosphere, dissolve the N-sulfonyl-3-cyclopentylideneazetidine monomer in a polar aprotic solvent such as anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Initiation:

    • Use a strong nucleophilic initiator, such as an organolithium reagent (e.g., n-BuLi) or a potassium salt of a sulfonamide.

    • Add the initiator to the monomer solution at room temperature or slightly elevated temperatures.

  • Polymerization:

    • Stir the reaction mixture at the chosen temperature (e.g., 25 °C to 80 °C) for a specified duration. Monitor the polymerization via ¹H NMR or by observing an increase in the viscosity of the solution.

  • Termination and Isolation:

    • Terminate the polymerization by adding a proton source, such as methanol or water.

    • Precipitate the polymer in a non-solvent like methanol or water.

    • Collect the polymer by filtration, wash thoroughly, and dry under vacuum.

Table 2: Representative Conditions for Anionic Ring-Opening Polymerization

ParameterConditionRationale
Activating Group Tosyl (Ts), Mesyl (Ms)Electron-withdrawing group to facilitate nucleophilic attack.
Initiator n-BuLi, Potassium bis(trimethylsilyl)amide (KHMDS)Strong nucleophiles to initiate the polymerization.
Solvent DMF, DMSOPolar aprotic solvents to solvate the growing anionic chain end.
Temperature 25 °C to 80 °CTo achieve a reasonable rate of polymerization.

Polymer Characterization

The resulting polymers should be thoroughly characterized to determine their molecular weight, molecular weight distribution (polydispersity), and thermal properties.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure and the absence of monomer.

  • Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm), if applicable.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.

Potential for Vinyl-Type Polymerization and ROMP

While ring-opening of the strained azetidine is the most probable polymerization pathway, the exocyclic double bond of the cyclopentylidene group could potentially participate in other polymerization mechanisms.

  • Vinyl-Type Polymerization: Under radical or certain cationic conditions, addition polymerization across the double bond could occur.[6] This would lead to a polymer with a different backbone structure, where the azetidine ring is a pendant group.

  • Ring-Opening Metathesis Polymerization (ROMP): Although less likely for a five-membered exocyclic double bond due to lower ring strain compared to typical ROMP monomers like norbornenes, it cannot be entirely ruled out, especially with highly active metathesis catalysts.[7]

Further experimental investigation is required to determine the feasibility and conditions for these alternative polymerization pathways.

Conclusion and Future Outlook

The polymerization of 3-cyclopentylideneazetidine derivatives represents an exciting frontier in the development of novel polyamines for biomedical applications. The protocols outlined in this guide, though based on analogous systems, provide a strong foundation for researchers to begin exploring this new class of polymers. The interplay between the azetidine ring and the cyclopentylidene substituent is expected to yield materials with unique properties, opening new avenues for innovation in drug delivery and materials science.

References

  • Wittig reaction. (2023). In Wikipedia. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

  • Vijay Kumar, et al. (2014). Azetidinones. International Journal of Pharmaceutical Sciences Review and Research, 29(2), 160-166.
  • WO2000063168A1 - Synthesis of azetidine derivatives.
  • Polymerization of Monomers with Multiple Double Bonds. (2021). Polymer Chemistry.
  • Schacht, E. (1983). The Polymerization of Azetidines and Azetidine Derivatives. In Advances in Polymer Science (Vol. 52, pp. 1-44). Springer, Berlin, Heidelberg.
  • Richardson, A. D., Becker, M. R., & Schindler, C. S. (2020). Synthesis of azetidines by aza Paternò–Büchi reactions. Chemical Science, 11(29), 7553–7561.
  • Bielawski, C. W., & Grubbs, R. H. (2007). Ring-opening metathesis polymerization of 8-membered cyclic olefins.
  • Aoshima, S., & Kanaoka, S. (2009). Cationic Polymerization of Vinyl Ethers. In Polymer Science: A Comprehensive Reference (Vol. 3, pp. 581-616). Elsevier.
  • Polymerization - Addition Polymers. (2021). Chemistry LibreTexts.
  • Zhang, J., Schmalz, H.-G. (2006). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes.
  • Anionic polymerization of vinyl monomers: A demonstration. (1970).
  • Isom, A. L., et al. (2020). A Single-Step Synthesis of Azetidine-3-Amines. ChemRxiv.
  • Patel, H. S., & Desai, H. D. (2004). Synthesis of Some New Azetidinone Derivatives Containing Aryl Sulfonyloxy Group. Oriental Journal of Chemistry, 20(1), 195-198.
  • How Monomers Form Polymer Chains | Organic Chemistry. (2021). YouTube.
  • Wang, Z., et al. (2022). Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s. Chemical Science, 13(2), 474-482.
  • Fors, B. P., & Hawker, C. J. (2012). Mechanistic Insight into the Photocontrolled Cationic Polymerization of Vinyl Ethers. Journal of the American Chemical Society, 134(40), 16682-16685.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2023). Expert Opinion on Drug Discovery, 18(1), 69-85.
  • Ring Opening Metathesis Polymerization (ROMP) Overview Lecture. (2020). YouTube.
  • Li, Y., et al. (2021). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry, 86(17), 11847-11858.
  • Polymerization: going from monomer to polymer! (2020). YouTube.
  • Bielawski, C. W., & Grubbs, R. H. (2000). Entropically Driven Ring-Opening-Metathesis Polymerization of Macrocyclic Olefins with 21–84 Ring Atoms.
  • The Azide‐Wittig Reaction. (2021).
  • Anionic addition polymerization. (2023). In Wikipedia. Retrieved from [Link]

  • Fors, B. P., & Hawker, C. J. (2012). Mechanistic Insight into the Stereoselective Cationic Polymerization of Vinyl Ethers. Journal of the American Chemical Society, 134(40), 16682-16685.
  • Synthesis of High Performance Cyclic Olefin Polymers (COPs)
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • Formation of polymers - addition polymeris
  • Mechanistic Insight into the Stereoselective Cationic Polymerization of Vinyl Ethers. (2020). Journal of the American Chemical Society, 142(36), 15485-15495.
  • Anionic Vinyl Polymerization. (2012). In Controlled and Living Polymerizations (pp. 1-36). Wiley-VCH Verlag GmbH & Co. KGaA.
  • Koketsu, M., Otsuka, T., & Ishihara, H. (2006).
  • Oxidative allene amination for the synthesis of azetidin-3-ones. (2014). Organic Letters, 16(10), 2688-2691.
  • Anionic Polymerization of Fluorinated Vinyl Monomers. (2018). In Fluorinated Polymers (pp. 49-74). Royal Society of Chemistry.
  • Weck, M., Schwab, P., & Grubbs, R. H. (1996). Ring-Opening Metathesis Polymerization from Surfaces. Journal of the American Chemical Society, 118(50), 12865-12866.

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Method

Application Notes and Protocols: 3-Cyclopentylideneazetidine as a Versatile Building Block for Spirocyclic Scaffolds in Medicinal Chemistry

Abstract In the landscape of modern drug discovery, there is an escalating demand for molecules with enhanced three-dimensionality to explore novel chemical space and improve pharmacokinetic profiles.[1][2] Spirocyclic s...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern drug discovery, there is an escalating demand for molecules with enhanced three-dimensionality to explore novel chemical space and improve pharmacokinetic profiles.[1][2] Spirocyclic scaffolds, characterized by two rings sharing a single atom, have garnered significant attention due to their inherent rigidity and ability to project substituents in well-defined vectors.[3] This application note details the synthesis and utility of 3-cyclopentylideneazetidine, a highly valuable and versatile building block for accessing the spiro[azetidine-3,1'-cyclopentane] core, a motif of growing importance in medicinal chemistry.[4] We provide detailed, field-proven protocols for the synthesis of the protected precursor, its deprotection, and its subsequent transformation into the saturated spirocyclic amine. Furthermore, we highlight the established and potential applications of the resulting spirocycle in the development of novel therapeutics.

Introduction: The Strategic Value of 3-Cyclopentylideneazetidine

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry.[5] Its strained nature and conformational rigidity offer a unique combination of properties that can enhance metabolic stability, aqueous solubility, and target engagement compared to more flexible acyclic amines or larger, more lipophilic heterocycles.[1] 3-Cyclopentylideneazetidine serves as a key intermediate, primarily because its exocyclic double bond provides a convenient handle for further functionalization, most notably for the diastereoselective synthesis of spiro[azetidine-3,1'-cyclopentane] derivatives.

The incorporation of a spirocyclic junction imparts a significant degree of sp³-richness and three-dimensionality to a molecule. This is a critical design element in contemporary drug discovery, moving away from the "flat" aromatic structures that have historically dominated medicinal chemistry. The spiro[azetidine-3,1'-cyclopentane] scaffold, in particular, has been identified in a range of biologically active compounds, demonstrating its potential to serve as a valuable pharmacophore.[4][6]

Synthesis of N-Boc-3-Cyclopentylideneazetidine via Wittig Olefination

The most direct and widely employed method for the synthesis of N-Boc-3-cyclopentylideneazetidine is the Wittig reaction.[7][8] This venerable olefination strategy allows for the reliable formation of the exocyclic double bond by reacting the commercially available N-Boc-3-azetidinone with a cyclopentyl-derived phosphorus ylide.[9][10] The Boc (tert-butyloxycarbonyl) protecting group is ideal for this sequence, as it is stable to the basic conditions of the Wittig reaction and can be readily removed in a subsequent step.[11][12]

The causality behind this experimental choice lies in the high reactivity of the phosphorus ylide with the ketone of N-Boc-3-azetidinone, leading to the formation of a transient oxaphosphetane intermediate which then collapses to the desired alkene and triphenylphosphine oxide. The use of a strong, non-nucleophilic base such as sodium hydride or potassium tert-butoxide is crucial for the efficient generation of the ylide from its corresponding phosphonium salt.

Wittig_Synthesis Phosphonium Cyclopentyltriphenylphosphonium bromide Ylide Phosphorus Ylide Phosphonium->Ylide Base Strong Base (e.g., NaH, KOtBu) Base->Ylide Deprotonation Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane [2+2] Cycloaddition Azetidinone N-Boc-3-Azetidinone Azetidinone->Oxaphosphetane Product N-Boc-3-Cyclopentylideneazetidine Oxaphosphetane->Product Elimination Byproduct Triphenylphosphine oxide Oxaphosphetane->Byproduct Hydrogenation_Workflow StartingMaterial 3-Cyclopentylideneazetidine (as salt or free base) Product Spiro[azetidine-3,1'-cyclopentane] StartingMaterial->Product Catalytic Hydrogenation Catalyst Pd/C, H₂ Catalyst->Product Solvent Methanol or Ethanol Solvent->Product

Caption: Conversion to the spiro[azetidine-3,1'-cyclopentane] scaffold.

Protocol 3: Catalytic Hydrogenation to Spiro[azetidine-3,1'-cyclopentane]

A detailed experimental procedure for the catalytic hydrogenation is provided in the "Protocols" section. The table below outlines the typical reaction parameters.

Parameter/ReagentRole/ConditionTypical Value/Reagent
3-CyclopentylideneazetidineSubstrate1.0 equivalent
Palladium on Carbon (10 wt. %)Catalyst5-10 mol %
Hydrogen Gas (H₂)Reducing Agent1-5 atm (balloon or Parr shaker)
MethanolSolventAnhydrous
Reaction TimeDuration4-12 hours
Typical Yield--->95%

Medicinal Chemistry Applications of the Spiro[azetidine-3,1'-cyclopentane] Scaffold

The spiro[azetidine-3,1'-cyclopentane] moiety has emerged as a promising scaffold in drug discovery programs. Its rigid, three-dimensional structure allows for precise orientation of substituents, which can lead to enhanced potency and selectivity for biological targets.

Therapeutic AreaTarget/Mechanism of ActionExample/Significance
Anesthetics Local Anesthetic ActivityAnalogues of the drug Bupivacaine incorporating this spirocycle have shown increased activity and reduced toxicity. [4]
Antimycobacterial Agents Inhibition of Mycobacterium tuberculosisNitrofuran-equipped spirocyclic azetidines have demonstrated excellent in vitro activity against M. tuberculosis. [6]
CNS Disorders Modulators of Neuronal ReceptorsThe rigid scaffold is suitable for probing the binding pockets of various CNS targets.
Oncology Kinase InhibitorsThe azetidine nitrogen provides a key interaction point, while the spirocyclic core orients other pharmacophoric elements.

The synthesis of multifunctional spirocycles from common starting materials, including those leading to spiro-azetidines, has been shown to be a viable strategy for generating novel drug candidates. [4]The incorporation of these spirocyclic amino acids into known drug structures has led to analogues with improved biological profiles, underscoring the value of this building block in drug discovery. [4]

Detailed Experimental Protocols

Protocol 1: Synthesis of tert-butyl 3-cyclopentylideneazetidine-1-carboxylate

Materials:

  • Cyclopentyltriphenylphosphonium bromide

  • Sodium hydride (60% dispersion in mineral oil)

  • tert-butyl 3-oxoazetidine-1-carboxylate [9][10]* Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add cyclopentyltriphenylphosphonium bromide (1.2 eq).

  • Suspend the phosphonium salt in anhydrous THF.

  • Cool the suspension to 0 °C using an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred suspension. Caution: Hydrogen gas is evolved.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours. The formation of the orange-red ylide should be observed.

  • Cool the reaction mixture back to 0 °C.

  • Add a solution of tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq) in anhydrous THF dropwise to the ylide solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x).

  • Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the title compound as a colorless oil or white solid.

Protocol 2: Deprotection of tert-butyl 3-cyclopentylideneazetidine-1-carboxylate

Materials:

  • tert-butyl 3-cyclopentylideneazetidine-1-carboxylate

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve tert-butyl 3-cyclopentylideneazetidine-1-carboxylate (1.0 eq) in DCM in a round-bottom flask with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (5-10 eq) to the stirred solution.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-3 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Dissolve the residue in DCM and carefully neutralize by washing with saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Separate the organic layer, and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 3-cyclopentylideneazetidine. The product can be used directly or further purified if necessary.

Protocol 3: Catalytic Hydrogenation to Spiro[azetidine-3,1'-cyclopentane]

Materials:

  • 3-Cyclopentylideneazetidine (from Protocol 2)

  • Palladium on carbon (10 wt. %)

  • Methanol (MeOH)

  • Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)

  • Celite®

Procedure:

  • To a round-bottom flask or a Parr shaker vessel, add 3-cyclopentylideneazetidine (1.0 eq) and methanol.

  • Carefully add 10% Pd/C (5-10 mol %) to the solution under a nitrogen or argon atmosphere.

  • Seal the vessel, evacuate, and backfill with hydrogen gas (repeat 3 times).

  • Stir the reaction mixture vigorously under a positive pressure of hydrogen (1-5 atm) at room temperature for 4-12 hours.

  • Monitor the reaction by LC-MS for the disappearance of the starting material.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to afford spiro[azetidine-3,1'-cyclopentane]. The product is often of sufficient purity for subsequent steps.

Conclusion

3-Cyclopentylideneazetidine is a readily accessible and highly useful building block in medicinal chemistry. Its straightforward synthesis via Wittig olefination and its efficient conversion to the spiro[azetidine-3,1'-cyclopentane] scaffold provide a reliable route to novel, three-dimensional molecular architectures. The demonstrated biological activities of compounds containing this spirocycle highlight its potential for the development of new therapeutic agents with improved pharmacological properties. The protocols detailed herein offer a validated pathway for researchers and drug development professionals to incorporate this valuable building block into their synthetic programs.

References

Sources

Application

Topic: Asymmetric Synthesis of Chiral Spiro[azetidine-3,3'-pyrrolidine] Derivatives via Cyclopentylidene Intermediates

An Application Note and Protocol from the Desk of a Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Abstract The azetidine motif is a cornerstone in modern medicinal ch...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Desk of a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

The azetidine motif is a cornerstone in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties and unique three-dimensional structures to bioactive molecules.[1][2] This guide provides an in-depth exploration of the asymmetric synthesis of a particularly valuable subclass: chiral spiro[azetidine-3,3'-pyrrolidine] derivatives. We will dissect a powerful strategy centered on the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides to a key intermediate, 3-cyclopentylideneazetidine. This document moves beyond a simple recitation of steps to explain the mechanistic rationale behind the chosen methodology, offering field-proven protocols and troubleshooting insights to empower researchers in their synthetic endeavors.

Introduction: The Strategic Value of Spirocyclic Azetidines

Four-membered rings like azetidine are considered "strained" heterocycles, a feature that translates into unique reactivity and conformational rigidity.[1][2] When incorporated into a spirocyclic system—where two rings share a single atom—this rigidity is enhanced, creating a well-defined three-dimensional exit vector for substituents. This is highly desirable in drug design for optimizing interactions with biological targets. Specifically, the spiro[azetidine-3,3'-pyrrolidine] scaffold is a sought-after bioisostere for various privileged structures in drug discovery.

The primary challenge lies in controlling the absolute stereochemistry of the newly formed stereocenters during the synthesis. Catalytic asymmetric methods offer the most elegant and efficient solution, minimizing waste and maximizing enantiopurity. This guide will focus on a state-of-the-art copper-catalyzed cycloaddition reaction, which provides a reliable and versatile route to these complex chiral molecules.[3]

Core Synthetic Strategy: [3+2] Cycloaddition

The most effective strategy for constructing the target spirocycle involves a [3+2] cycloaddition reaction. This powerful carbon-carbon bond-forming reaction combines a three-atom component (the 1,3-dipole) with a two-atom component (the dipolarophile) to form a five-membered ring.

  • The Dipolarophile: An N-protected 3-cyclopentylideneazetidine. The exocyclic double bond is the reactive "two-atom" component.

  • The 1,3-Dipole: An azomethine ylide, typically generated in situ from an imine derived from an amino acid ester.

  • The Challenge: The cycloaddition can proceed through two different pathways, leading to either an endo or an exo diastereomer. Furthermore, without a chiral influence, a racemic mixture of both enantiomers for each diastereomer would be formed.

The key to an effective synthesis is the use of a chiral catalyst that can simultaneously control both diastereoselectivity (favoring one diastereomer, e.g., exo) and enantioselectivity (favoring one enantiomer of that diastereomer).

Visualization: Overall Synthetic Workflow

G cluster_0 Precursor Synthesis cluster_1 Key Asymmetric Reaction A N-Protected 3-Azetidinone B Wittig Reagent (Cyclopentyl) A->B Wittig Reaction C 3-Cyclopentylideneazetidine (Dipolarophile) D Imino Ester F Chiral Spiro[azetidine-3,3'-pyrrolidine] C->F [3+2] Cycloaddition E Azomethine Ylide (1,3-Dipole) D->E Base E->F [3+2] Cycloaddition G Cu(I) / Chiral Ligand Catalyst System G->F

Caption: High-level overview of the synthetic sequence.

The Catalyst System: A Deep Dive into Causality

The success of this asymmetric synthesis hinges entirely on the catalyst. A highly effective system consists of a copper(I) salt complexed with a chiral ligand.[3]

  • The Metal: Copper(I) acts as a Lewis acid, coordinating to the imino ester. This facilitates deprotonation by a mild base to form the azomethine ylide and subsequently activates it for the cycloaddition.

  • The Ligand: Chiral ferrocene-based phosphine ligands, such as tBu-Phosferrox, have proven exceptionally effective.[3]

Why this combination works (The Causality):

  • Defined Chiral Environment: The bulky tert-butyl group and the planar chirality of the ferrocene backbone of the Phosferrox ligand create a highly structured and rigid chiral pocket around the copper center.

  • Stereochemical Control: When the azomethine ylide is formed, it remains coordinated to this chiral copper complex. The ligand's structure sterically blocks one face of the dipole.

  • Directed Approach: Simultaneously, the dipolarophile (3-cyclopentylideneazetidine) is guided to approach the complex from the least hindered direction. This dual control dictates which face of the double bond reacts with which face of the dipole, locking in a specific stereochemical outcome.

  • Diastereoselectivity Switch: Interestingly, the choice of ligand can sometimes be used to switch the diastereoselectivity. While a bulky, sterically demanding ligand like tBu-Phosferrox might favor the exo product, a different ligand could potentially favor the endo product by altering the geometry of the transition state.[3]

Visualization: Proposed Catalytic Cycle

G cat Cu(I)-L* ylide_complex Chiral Ylide Complex cat->ylide_complex + Imine + Base imine Imino Ester base Base transition_state Diastereoselective Transition State ylide_complex->transition_state + Dipolarophile dipolarophile 3-Cyclopentylidene- azetidine product_complex Product-Catalyst Complex transition_state->product_complex Cycloaddition product_complex->cat Catalyst Regeneration product Enantioenriched Spirocycle product_complex->product Product Release

Caption: The catalytic cycle for the asymmetric [3+2] cycloaddition.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reactions involving anhydrous solvents should be performed under an inert atmosphere (Nitrogen or Argon).

Protocol 1: Synthesis of N-Boc-3-cyclopentylideneazetidine (The Dipolarophile)

This protocol outlines a standard Wittig reaction to prepare the key starting material.

Materials:

  • N-Boc-3-azetidinone

  • Cyclopentyltriphenylphosphonium bromide

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under Argon, add cyclopentyltriphenylphosphonium bromide (1.2 equivalents).

  • Add anhydrous THF and cool the resulting suspension to 0 °C in an ice bath.

  • Slowly add KOtBu (1.15 equivalents) portion-wise. The mixture will turn a deep orange/red color. Stir at 0 °C for 1 hour.

  • In a separate flask, dissolve N-Boc-3-azetidinone (1.0 equivalent) in anhydrous THF.

  • Add the ketone solution dropwise to the ylide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor reaction progress by TLC.

  • Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography (eluting with a hexane/ethyl acetate gradient) to yield the product as a clear oil.

Self-Validation:

  • Expected Yield: 70-85%.

  • Characterization: Confirm structure via ¹H NMR, ¹³C NMR, and HRMS. The disappearance of the ketone peak and the appearance of olefinic proton signals in the NMR are key indicators of success.

Protocol 2: Copper-Catalyzed Asymmetric [3+2] Cycloaddition

This is the core stereochemistry-defining reaction.

Materials:

  • Copper(I) acetate (CuOAc, 5 mol%)

  • (R)-tBu-Phosferrox (L*, 5.5 mol%)

  • N-Boc-3-cyclopentylideneazetidine (1.2 equivalents)

  • Glycine methyl ester imine (e.g., N-(diphenylmethylene)glycine methyl ester, 1.0 equivalent)

  • Cesium carbonate (Cs₂CO₃, 1.5 equivalents)

  • Anhydrous Toluene

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk tube under Argon, add CuOAc (5 mol%) and (R)-tBu-Phosferrox (5.5 mol%).

  • Add anhydrous toluene and stir the mixture at room temperature for 30 minutes to allow for catalyst pre-formation.

  • Add the N-(diphenylmethylene)glycine methyl ester (1.0 eq.), N-Boc-3-cyclopentylideneazetidine (1.2 eq.), and Cs₂CO₃ (1.5 eq.).

  • Heat the reaction mixture to the optimized temperature (e.g., 50 °C) and stir for 24-48 hours.

  • Monitor the reaction by TLC or LC-MS for the consumption of the imine.

  • After completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Self-Validation:

  • Expected Yield: 75-95%.

  • Diastereomeric Ratio (dr): Determine by analysis of the crude ¹H NMR spectrum. Expect >20:1 for the exo product.

  • Enantiomeric Excess (ee): Determine by analysis on a chiral stationary phase HPLC. Expect >95% ee.

Data Summary and Optimization

The choice of reaction parameters is critical for achieving high selectivity. The following table illustrates representative data from an optimization study.

EntryLigandSolventTemp (°C)Yield (%)dr (exo:endo)ee (%) [exo]
1Ligand ATHF25655:182
2Ligand BCH₂Cl₂257810:191
3tBu-Phosferrox Toluene 50 92 >20:1 97
4tBu-PhosferroxDioxane508518:194

This data is illustrative and serves to demonstrate the process of optimizing a reaction towards a desired outcome.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Yield Inactive catalyst; Insufficient reaction time/temp; Poor quality reagents.Ensure anhydrous/anaerobic conditions; Use freshly purchased/purified reagents; Increase reaction time or temperature incrementally.
Low Diastereo-selectivity (dr) Suboptimal ligand or solvent; Temperature too high.Screen different chiral ligands and solvents; Try running the reaction at a lower temperature (may require longer time).
Low Enantio-selectivity (ee) Racemic catalyst background reaction; Impure chiral ligand.Ensure high purity of the chiral ligand; Use the minimum effective catalyst loading to suppress the non-catalyzed pathway.
Difficult Purification Similar polarity of diastereomers or starting materials.Optimize chromatography conditions (try different solvent systems or a different stationary phase); Recrystallization may be an option for solid products.

References

  • Couty, F., & Evano, G. (2006). The chemistry of 3- and 4-aminoazetidin-2-ones. Amino Acids, 30(4), 337-355. (A general reference on azetidine chemistry)
  • Zhang, L., & Zhang, G. (2010). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Angewandte Chemie International Edition, 49(46), 8654-8657. [Link]

  • Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(15), 3274-3286. [Link]

  • Wang, X., et al. (2017). Ligand-controlled switch in diastereoselectivities: catalytic asymmetric construction of spirocyclic pyrrolidine-azetidine/oxe(thie)tane derivatives. Chemical Communications, 53(76), 10568-10571. [Link]

  • Trost, B. M., & Cramer, N. (2004). Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3+2] Cycloaddition of Trimethylenemethane with Imines. Journal of the American Chemical Society, 126(34), 10728-10729. [Link]

  • Brandes, S., et al. (2008). Enantioselective Phase-Transfer-Catalyzed Synthesis of Spirocyclic Azetidine Oxindoles. Organic Letters, 10(11), 2263-2266. [Link]

  • Singh, G. S., & D'hooghe, M. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(71), 45041-45065. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Case #8842: Optimization of 3-Cyclopentylideneazetidine Synthesis

This guide functions as a Tier-3 Technical Support resource for researchers encountering yield issues in the synthesis of 3-Cyclopentylideneazetidine and related 3-alkylidene azetidines. Status: Open Priority: High (Bloc...

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a Tier-3 Technical Support resource for researchers encountering yield issues in the synthesis of 3-Cyclopentylideneazetidine and related 3-alkylidene azetidines.

Status: Open Priority: High (Blocker for SAR studies) Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Diagnostic & Triage: Why is Your Yield Low?

The synthesis of 3-cyclopentylideneazetidine typically involves the olefination of 1-Protected-3-azetidinone (e.g., N-Boc, N-Cbz). While theoretically simple, this reaction often stalls at <30% yield.[1]

Before modifying your protocol, identify your specific failure mode using the table below.

Observation (TLC/LCMS)Root CauseTechnical Explanation
Complex mixture / Polymerization Base-mediated decompositionThe strained azetidinone ring is sensitive to strong nucleophiles (e.g., n-BuLi). High basicity triggers ring-opening or self-aldol condensation.
Starting Material (SM) Recovered Enolization of KetoneThe basic ylide deprotonates the

-position of the ketone (enolization) instead of attacking the carbonyl. Upon quench, SM regenerates.
Product decomposes on Silica Acid SensitivityThe exocyclic enamine-like character (if N-unprotected) or simply the strain makes the double bond prone to hydrolysis or migration on acidic silica.
Low Conversion (Stalled) Steric HindranceThe cyclopentyl ylide is bulky (secondary carbon). Formation of the oxaphosphetane intermediate is kinetically slow at low temperatures.

Core Protocol A: The Optimized Wittig Reaction

The standard Wittig using n-BuLi is the primary cause of failure due to its nucleophilicity. We recommend switching to NaHMDS (Sodium bis(trimethylsilyl)amide) or KOtBu (Potassium tert-butoxide) , which are less nucleophilic but sufficiently basic to generate the non-stabilized ylide.

Mechanism & Failure Points (Visualization)

WittigMechanism Start Cyclopentyl-PPh3+ Br- Ylide Phosphonium Ylide (Reactive Species) Start->Ylide Deprotonation Base Base (NaHMDS) Base->Ylide Intermed Oxaphosphetane (4-membered ring) Ylide->Intermed Nucleophilic Attack Side1 Enolization (Recovered SM) Ylide->Side1 Proton Transfer (If Base too strong/hindered) Side2 Ring Opening (Polymer) Ylide->Side2 Nu- Attack on Ring Ketone 1-Boc-3-azetidinone Ketone->Intermed Prod 3-Cyclopentylidene azetidine Intermed->Prod Elimination

Figure 1: Mechanistic pathway showing the competition between successful olefination and common failure modes (enolization/ring opening).

Optimized Protocol Steps

Reagents:

  • Cyclopentyltriphenylphosphonium bromide (1.2 equiv)

  • NaHMDS (1.0 M in THF, 1.1 equiv) — Crucial: Use fresh bottle.

  • 1-Boc-3-azetidinone (1.0 equiv)

  • Anhydrous THF (0.1 M concentration relative to ketone)

Procedure:

  • Ylide Formation: Suspend the phosphonium salt in anhydrous THF under Argon. Cool to 0°C .[2]

  • Base Addition: Add NaHMDS dropwise. The solution should turn deep orange/red (characteristic of the ylide). Stir at 0°C for 45–60 mins. Note: Ensure complete dissolution of the salt.

  • Ketone Addition: Cool the ylide solution to -78°C . This is critical to suppress enolization.

  • Reaction: Add the 1-Boc-3-azetidinone (dissolved in minimal THF) dropwise over 10 minutes.

  • Warm-up: Stir at -78°C for 1 hour, then allow to warm slowly to Room Temperature (RT) overnight.

  • Workup: Quench with saturated NH₄Cl. Extract with Et₂O (ether is better than DCM for separating PPh₃O).

Yield Expectation: 60–75% (vs. 20–30% with n-BuLi).

Core Protocol B: The Peterson Olefination (The "Nuclear" Option)

If the Wittig reaction fails due to steric hindrance or stubborn enolization, the Peterson Olefination is the superior alternative. It separates the carbon-carbon bond formation from the elimination step, allowing for milder conditions.

Workflow Decision Tree

OptimizationTree Problem Low Yield in 3-Cyclopentylideneazetidine Check1 Is SM Recovered? Problem->Check1 Yes1 Yes (Enolization) Check1->Yes1 Major No1 No (Decomposition) Check1->No1 Major Sol1 Protocol A: Switch Base (NaHMDS instead of BuLi) Run at -78°C Yes1->Sol1 Sol2 Protocol B: Peterson Olefination (Silyl-Wittig) No1->Sol2 Check2 Did Protocol A work? Sol1->Check2 Check2->Sol2 Yield <20% Success Isolate Product (Neutral Alumina) Check2->Success Yield >50%

Figure 2: Troubleshooting logic flow for selecting the correct synthetic strategy.

Peterson Protocol Steps
  • Reagent: Use Cyclopentyl(trimethyl)silane . Deprotonate with n-BuLi (1.1 equiv) in THF at 0°C to form the

    
    -silyl carbanion.
    
  • Addition: Add the azetidinone at -78°C.

  • Intermediate: This forms a ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    -hydroxysilane intermediate. This species is stable and can often be isolated if needed.
    
  • Elimination: Treat the crude intermediate with KH (Potassium Hydride) or BF₃·OEt₂ to force elimination to the alkene.

    • Why this works: The silyl group stabilizes the carbanion, making it a "softer" nucleophile than the phosphonium ylide, reducing ring-opening side reactions.

Frequently Asked Questions (FAQs)

Q: My product disappears during silica gel chromatography. What is happening? A: 3-Alkylidene azetidines are strained enamines (electron-rich alkenes). Acidic silica can hydrolyze the double bond back to the ketone or cause ring opening.

  • Fix: Pre-treat your silica gel with 1% Triethylamine (Et₃N) in hexanes before loading your column. Alternatively, use Neutral Alumina .

Q: Can I use the McMurry Coupling (TiCl₄/Zn)? A: Not recommended. While McMurry is excellent for sterically hindered alkenes, the highly Lewis acidic conditions (TiCl₄) usually decompose the acid-sensitive azetidine ring and the Boc group.

Q: I see a spot on TLC that matches the product, but NMR shows a mixture. A: You likely have Triphenylphosphine oxide (TPPO) contamination. TPPO is notoriously difficult to remove and can co-elute with polar heterocycles.

  • Fix: Triturate the crude solid with cold Pentane/Ether (1:1). The product is soluble; TPPO precipitates out.

Q: Does the N-protecting group matter? A: Yes. N-Boc and N-Benzhydryl are superior. N-Cbz or N-Benzyl are acceptable but can sometimes be less stable to the strong bases required for ylide formation. N-Benzhydryl adds significant steric bulk which protects the ring nitrogen from accidental deprotonation/attack.

References

  • Wittig Reaction Mechanism & Base Selection

    • Maercker, A.[3] "The Wittig Reaction." Organic Reactions, 1965 , 14, 270.

  • Peterson Olefination for Hindered Ketones

    • Ager, D. J.[4] "The Peterson Olefination Reaction."[4][5][6] Organic Reactions, 1990 , 38,[4] 1.

  • Synthesis of 3-Azetidinones (Precursor Handling)

    • Dombrowski, A. W., et al. "Photochemical Flow Synthesis of 3-Hydroxyazetidines." ChemPhotoChem, 2019 , 3, 1212–1218.

  • General Azetidine Synthesis & Reactivity

    • Richardson, A. D., et al. "Synthesis of azetidines by aza Paternò–Büchi reactions."[7] Chemical Science, 2020 , 11, 7553.[7]

Sources

Optimization

Technical Support Center: Synthesis of 3-Cyclopentylideneazetidine

Topic: Troubleshooting Side Reactions & Process Optimization Target Audience: Medicinal Chemists, Process Development Scientists Version: 2.1 (Current as of 2025) Executive Summary & Core Reaction 3-Cyclopentylideneazeti...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Side Reactions & Process Optimization Target Audience: Medicinal Chemists, Process Development Scientists Version: 2.1 (Current as of 2025)

Executive Summary & Core Reaction

3-Cyclopentylideneazetidine is a high-value spiro-cyclic scaffold used in drug discovery to restrict conformational freedom without adding excessive molecular weight. The industry-standard synthesis relies on the Wittig Olefination of an N-protected 3-azetidinone.

While the reaction appears straightforward, the strain of the four-membered azetidine ring (


) combined with the steric bulk of the cyclopentyl ylide introduces unique failure modes. This guide addresses the specific side reactions encountered during this transformation.
Standard Protocol Overview
  • Substrate: N-Boc-3-azetidinone (or N-Cbz).

  • Reagent: Cyclopentyltriphenylphosphonium bromide.

  • Base: Potassium tert-butoxide (

    
    -BuOK) or Sodium Hydride (NaH).
    
  • Solvent: Anhydrous THF or Toluene.

Troubleshooting Guide (Q&A Format)

Category A: Ring Instability & Decomposition

Q: I am observing significant tar formation and loss of the azetidine core. Is the base destroying my ring?

A: Yes, this is the most common failure mode. The azetidine ring is highly strained and susceptible to nucleophilic ring opening , particularly at the C2/C4 positions.

  • The Mechanism: Strong bases like

    
    -BuLi or even unhindered alkoxides can attack the ring carbons if the ylide formation is slow or if excess base is present. This results in ring-opened amino-alkenes or polymerization.
    
  • Diagnostic: NMR signals around 5.0–6.0 ppm (alkene protons not belonging to the cyclopentylidene) or broad polymeric peaks.

  • Solution:

    • Switch Bases: Avoid nucleophilic bases like

      
      -BuLi. Use Potassium tert-butoxide (
      
      
      
      -BuOK)
      or NaH . The steric bulk of
      
      
      -BuOK minimizes direct attack on the ring.
    • Order of Addition: Never add the base to the azetidinone. Pre-form the ylide (turn the solution yellow/orange) at

      
       for 30–60 minutes before adding the ketone. This ensures the base is consumed by the phosphonium salt before it sees the sensitive azetidine.
      
Category B: Impurities & Byproducts

Q: I see a persistent impurity with a mass of [M+18]. Is this the hydrate?

A: It is likely the Gem-diol or Hemiaminal resulting from the hydration of the unreacted 3-azetidinone, not the product.

  • The Cause: 3-Azetidinones are highly electrophilic due to ring strain (releasing

    
     strain to 
    
    
    
    ). If the Wittig reaction stalls due to moisture quenching the ylide, the unreacted ketone will aggressively grab water during workup.
  • Prevention:

    • Dry the phosphonium salt under high vacuum (

      
      ) at 
      
      
      
      overnight.
    • Ensure the solvent is distilled or from a fresh SPS (Solvent Purification System).

    • Titrate the Ylide: If the characteristic yellow/orange color fades upon adding the ketone, your ylide was quenched.

Q: How do I efficiently remove Triphenylphosphine Oxide (TPPO) without chromatography?

A: TPPO is the stoichiometric byproduct of the Wittig reaction. For this specific lipophilic amine product, precipitation is effective.

  • Protocol:

    • Concentrate the reaction mixture.

    • Triturate the residue with cold pentane or diethyl ether (9:1 mix). The product is soluble; TPPO precipitates as a white solid.

    • Filter and wash the solid.[1]

    • Advanced: Add

      
       (1.5 eq) to complex the TPPO, making it less soluble in ether.
      
Category C: Isomerization

Q: Is there a risk of the double bond migrating into the cyclopentane ring?

A: Yes, endo-cyclic isomerization is a thermodynamic risk, especially under acidic conditions during deprotection.

  • The Issue: The exo-cyclic double bond (cyclopentylidene) is generally stable, but acid catalysis can promote migration to the more substituted endo-cyclic position (forming a trisubstituted alkene inside the cyclopentane ring).

  • Prevention:

    • Avoid strong acids during workup.

    • If deprotecting an N-Boc group, use TFA/DCM at

      
       and quench immediately with 
      
      
      
      . Do not let the reaction sit for prolonged periods.

Visualizing the Side Reactions

The following diagram maps the critical pathways: the desired Wittig Olefination versus the competing Ring Opening and Hydrolysis pathways.

SideReactions Start N-Boc-3-Azetidinone Product 3-Cyclopentylideneazetidine (Target) Start->Product Wittig (Successful) RingOpen Ring-Opened Amine (Nu- Attack) Start->RingOpen Strong Base / Nucleophile Hydrate Gem-diol / Hemiaminal (Moisture) Start->Hydrate H2O (Incomplete Rxn) Ylide Cyclopentyl Ylide Ylide->Product + Isomer Endo-cyclic Isomer (Acid Catalyzed) Product->Isomer H+ / Heat

Caption: Reaction network showing the primary Wittig pathway (Green) and critical failure modes (Red) including nucleophilic ring opening and acid-catalyzed isomerization.

Experimental Protocol: Optimized Synthesis

This protocol is designed to minimize ring opening and maximize conversion.

ParameterSpecificationRationale
Scale 5.0 mmolPilot scale for optimization.
Limiting Reagent N-Boc-3-azetidinoneThe expensive core scaffold.
Ylide Excess 1.2 – 1.5 equivalentsEnsures complete consumption of the electrophilic ketone.
Temperature

Low temp prevents ring opening during addition.

Step-by-Step Procedure:

  • Ylide Generation:

    • To a flame-dried flask under Argon, add Cyclopentyltriphenylphosphonium bromide (1.5 eq).

    • Suspend in anhydrous THF (

      
      ).
      
    • Cool to

      
      . Add 
      
      
      
      -BuOK
      (1.6 eq) portion-wise.
    • Observation: The suspension should turn a bright yellow/orange color. Stir for 45 mins at

      
      .
      
  • Olefination:

    • Dissolve N-Boc-3-azetidinone (1.0 eq) in minimal anhydrous THF.

    • Add the ketone solution dropwise to the ylide at

      
      . Do not add ylide to ketone.
      
    • Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours.

    • Monitoring: TLC (Hexane/EtOAc) or LCMS. Look for the disappearance of the ketone peak.

  • Workup:

    • Quench with saturated aqueous

      
      .
      
    • Extract with

      
       (
      
      
      
      ).
    • Wash combined organics with Brine, dry over

      
      , and concentrate.
      
  • Purification:

    • Triturate the crude solid with cold Pentane/Ether (9:1) to remove TPPO.

    • Filter.[1][2][3] Concentrate the filtrate.

    • Purify via flash chromatography on silica gel (Gradient: 0–20% EtOAc in Hexanes).

References

  • Wittig Reaction Fundamentals

    • Maryanoff, B. E.; Reitz, A. B. "The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Stabilized Carbanions. Stereochemistry, Mechanism, and Selected Synthetic Aspects."[4] Chem. Rev.1989 , 89, 863–927. Link

  • Azetidine Synthesis & Stability

    • Richardson, A. D.; Becker, M. R.; Schindler, C. S.[5] "Synthesis of azetidines by aza Paternò–Büchi reactions." Chem. Sci.[5]2020 , 11, 7553-7561.[5] Link

  • General Wittig Procedures

    • "Wittig Reaction."[2][4][6][7][8][9][10][11] Organic Chemistry Portal. Link

Sources

Troubleshooting

Technical Support Center: 3-Cyclopentylideneazetidine Stability &amp; Handling

The following technical guide is designed to address the specific stability challenges associated with 3-Cyclopentylideneazetidine and its derivatives. Senior Application Scientist: Dr.

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed to address the specific stability challenges associated with 3-Cyclopentylideneazetidine and its derivatives.

Senior Application Scientist: Dr. A. Vance Subject: Troubleshooting Instability, Polymerization, and Degradation Protocols Last Updated: February 3, 2026

Executive Technical Overview

3-Cyclopentylideneazetidine represents a "dual-strain" system. It combines the inherent ring strain of the azetidine core (~26 kcal/mol) with the torsional strain of an exocyclic tetrasubstituted alkene. While this scaffold is a potent pharmacophore for rigidifying amine positioning, it exhibits distinct instability modes that differ from standard piperidines or pyrrolidines.

Key Instability Vectors:

  • Acid-Catalyzed Hydrolysis: The exocyclic double bond is electron-rich and prone to protonation, leading to tertiary carbocation formation, hydration, or ring-opening.

  • Spontaneous Polymerization: In its free-base form, the molecule can undergo self-polymerization upon concentration, driven by the relief of ring strain.

  • Michael-Type Instability: If the nitrogen is protected with an electron-withdrawing group (EWG), the exocyclic alkene becomes an electrophilic Michael acceptor, susceptible to unintended nucleophilic attack.

Troubleshooting Guide (Q&A)

Issue 1: "My product decomposes during silica gel chromatography."

User Report: After synthesizing the N-Boc protected derivative, I attempted purification on a standard silica column (Hex/EtOAc). The product streaked, and NMR showed a complex mixture with loss of the alkene signals.

Diagnosis: Acid-Mediated Decomposition. Standard silica gel is slightly acidic (pH 4–5). The 3-cyclopentylidene moiety is acid-sensitive. As the compound passes through the column, the acidic sites protonate the exocyclic double bond or the carbamate, catalyzing two degradation pathways:

  • Hydration: Water in the silica adds to the tertiary cation, forming a tertiary alcohol.

  • Ring Opening: Acid-catalyzed cleavage of the C–N bond.

Corrective Protocol:

  • Switch Stationary Phase: Use Neutral Alumina or Basified Silica .

    • To basify silica: Pre-wash the column with 1-2% Triethylamine (Et3N) in hexanes before loading your sample.

  • Eluent Modification: Always include 0.5% – 1% Et3N or NH4OH in your eluent system to maintain a basic microenvironment.

  • Alternative: Use Reverse Phase (C18) chromatography with a basic buffer (e.g., 10mM Ammonium Bicarbonate, pH 10). Do not use TFA (Trifluoroacetic acid) buffers.

Issue 2: "The free base turned into an insoluble rubbery solid overnight."

User Report: I performed a basic extraction to isolate the free amine. I concentrated the organic layer to dryness and left the oil in the flask. The next morning, it was an insoluble solid.

Diagnosis: Concentration-Driven Polymerization. The free secondary amine is nucleophilic. In high concentrations (neat oil), the amine of one molecule attacks the strained exocyclic double bond or the azetidine ring of another (intermolecular reaction), triggering a polymerization cascade to relieve ring strain.

Corrective Protocol:

  • Never Store as Neat Free Base: If you must isolate the free base, keep it in solution (e.g., DCM or Toluene) at dilute concentrations (<0.1 M) and store at -20°C.

  • Salt Formation: Immediately convert the free base to a stable salt form. The Hydrochloride (HCl) or Oxalate salts are significantly more stable because the protonated nitrogen is non-nucleophilic.

    • Procedure: Treat the ethereal solution of the free base with 1.0 equivalent of HCl in dioxane/ether at 0°C. Filter the precipitate immediately.

Issue 3: "I see unexpected 'Hydroxyl' impurities after acidic deprotection."

User Report: I used 4M HCl/Dioxane to remove an N-Boc group. LCMS shows the desired mass +18 (M+18).

Diagnosis: Alkene Hydration. While HCl/Dioxane is standard for Boc removal, the exocyclic double bond in 3-cyclopentylideneazetidine can protonate to form a tertiary carbocation. If any moisture is present (or during the aqueous workup), water traps this cation, yielding the tertiary alcohol impurity.

Corrective Protocol:

  • Anhydrous Conditions: Ensure the HCl/Dioxane is strictly anhydrous.

  • Scavengers: Add a cation scavenger (e.g., triethylsilane) if the mechanism involves a stable cation, though this is less effective here.

  • Alternative Deprotection: Use TFA/DCM at 0°C for a shorter duration, then immediately quench with cold saturated NaHCO3. Avoid prolonged exposure to strong acids at room temperature.

  • TMSI Method: For highly sensitive substrates, use Trimethylsilyl iodide (TMSI) or TMSOTf/2,6-lutidine for neutral Boc cleavage.

Visualizing Instability Pathways

The following diagram illustrates the mechanistic pathways leading to the common failures described above.

DecompositionPathways Start 3-Cyclopentylideneazetidine (N-Protected) Acid Acidic Conditions (Silica/HCl/TFA) Start->Acid Exposure FreeBase Free Amine (Neat/Conc.) Start->FreeBase Deprotection/Workup Cation Tertiary Carbocation Intermediate Acid->Cation Protonation of Alkene Hydration Product A: Tertiary Alcohol (+H2O) Cation->Hydration Trapping by H2O RingOpen Product B: Ring-Opened Amino-Alkene Cation->RingOpen Strain Relief Cleavage Polymer Product C: Insoluble Polymer FreeBase->Polymer Self-Reaction (Intermolecular Attack)

Figure 1: Mechanistic pathways for acid-catalyzed degradation and free-base polymerization of 3-cyclopentylideneazetidine.

Optimized Handling Protocols

A. Safe Storage Protocol

To maximize shelf life and prevent degradation:

FormTemperatureAtmosphereShelf LifeNotes
HCl Salt -20°CArgon/N2> 1 YearHighly hygroscopic; keep desiccated.
N-Boc 2-8°CAir/N26 MonthsStable solid; avoid heat >40°C.
Free Base -80°CArgon< 24 HoursDo not store. Use immediately.
B. "Acid-Free" Purification Workflow

Use this workflow to purify 3-cyclopentylideneazetidine derivatives without degradation.

  • Column Prep: Pack a column with Neutral Alumina (Brockmann Grade III) OR slurry silica gel in Hexanes + 2% Triethylamine.

  • Equilibration: Flush with 3 column volumes of Hexanes/Et3N (99:1).

  • Loading: Dissolve crude material in minimal DCM + 0.5% Et3N. Load gently.

  • Elution: Run gradient using Hexanes/EtOAc (with constant 1% Et3N additive).

  • Concentration: Evaporate fractions at < 30°C bath temperature. Do not heat to dryness if the compound is the free base.

C. N-Functionalization (Nucleophilic Substitution)

When alkylating the nitrogen (e.g., Sn2 reaction), avoid over-alkylation or ring opening.

  • Solvent: Acetonitrile or DMF.

  • Base: K2CO3 or DIPEA (Avoid strong bases like NaH which might deprotonate the allylic position).

  • Temperature: Maintain 0°C to Room Temperature . Do not reflux. Thermal energy promotes ring opening.

References

  • BenchChem. (2025).[1] The Azetidine Ring: A Technical Guide to Its Stability and Reactivity for Drug Discovery. Retrieved from

  • Organic & Biomolecular Chemistry. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. DOI: 10.1039/D1OB00061F. Retrieved from

  • Asian Journal of Chemistry. (2012). Lewis Acid Mediated Nucleophilic Ring-Opening of 1-Benzhydryl Azetidine-3-ol. Retrieved from

  • Master Organic Chemistry. (2015). Opening of Epoxides With Acid (Analogous Ring Strain Mechanism). Retrieved from

  • BLD Pharm. (n.d.). 3-Methylideneazetidine hydrochloride Product Specifications. Retrieved from

Sources

Optimization

Technical Support Center: Scalable Purification of 3-Cyclopentylideneazetidine

Welcome to the technical support center for the scalable purification of 3-Cyclopentylideneazetidine. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the scalable purification of 3-Cyclopentylideneazetidine. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your purification experiments. The information provided is based on established principles of amine and heterocyclic compound purification, tailored to the specific properties of 3-Cyclopentylideneazetidine.

I. Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific issues that can arise during the purification of 3-Cyclopentylideneazetidine, providing potential causes and actionable solutions.

Issue 1: Low Purity of 3-Cyclopentylideneazetidine After Primary Purification

You've completed your initial purification step (e.g., extraction and solvent removal), but analytical data (HPLC, GC-MS) shows significant impurities.

Potential Causes & Solutions:

  • Incomplete Reaction or Side Reactions: The primary cause of impurities is often an incomplete synthesis or the formation of side products.

    • Solution: Before scaling up purification, it is crucial to optimize the reaction conditions. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure complete conversion of starting materials. Common impurities in the synthesis of similar azetidine derivatives can include unreacted starting materials and byproducts from elimination reactions.[1]

  • Inadequate Liquid-Liquid Extraction: If your initial workup involves extraction, incomplete separation of aqueous and organic layers can carry over water-soluble impurities.

    • Solution: Perform multiple extractions with a suitable organic solvent. A brine wash of the combined organic layers can help to remove residual water and some water-soluble impurities.

  • Co-eluting Impurities in Chromatography: In chromatographic purifications, impurities with similar polarity to your target compound may co-elute.

    • Solution: Optimize your chromatographic method. For basic compounds like 3-Cyclopentylideneazetidine, standard silica gel can lead to peak tailing and poor separation due to strong interactions with acidic silanols. Consider using an amine-functionalized silica gel or adding a small amount of a competing amine (e.g., triethylamine) to your mobile phase.[2]

II. Frequently Asked Questions (FAQs)

This section covers broader questions regarding the scalable purification of 3-Cyclopentylideneazetidine.

Q1: What are the recommended scalable purification methods for 3-Cyclopentylideneazetidine?

The choice of a scalable purification method depends on the physical properties of your compound (in its freebase or salt form) and the nature of the impurities. The three primary methods to consider are:

  • Distillation (for the freebase): If the freebase of 3-Cyclopentylideneazetidine is a thermally stable liquid with a suitable boiling point, vacuum distillation is an excellent method for large-scale purification.[3] It is effective at removing non-volatile impurities.

  • Crystallization (for a salt form): Converting the azetidine to a salt (e.g., hydrochloride or tartrate) can often induce crystallization. Recrystallization is a highly effective and scalable method for achieving high purity.[4]

  • Chromatography: While often used for smaller scales, preparative chromatography can be scaled up. For basic amines, using amine-functionalized silica is often more effective than standard silica gel.[2]

Q2: How can I identify the impurities in my sample of 3-Cyclopentylideneazetidine?

A combination of analytical techniques is recommended for impurity profiling:[1]

  • High-Performance Liquid Chromatography (HPLC): The primary tool for assessing purity and quantifying impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides the molecular weights of impurities, which can help in their identification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide structural information about the major impurities if they can be isolated or are present in sufficient quantity.

Q3: My 3-Cyclopentylideneazetidine appears to be degrading on the silica gel column. What can I do?

Degradation on silica gel is a common issue for amines.

  • Deactivate the Silica: You can pre-treat the silica gel with a solution of triethylamine in your eluent to neutralize the acidic sites.

  • Use an Alternative Stationary Phase: As mentioned, amine-functionalized silica is a good alternative.[2] Reversed-phase chromatography (C18) can also be an option, though it may require different solvent systems.

  • Consider a Different Purification Method: If degradation is significant, distillation of the freebase or crystallization of a salt may be more suitable options.

III. Experimental Protocols

Protocol 1: Scalable Vacuum Distillation of 3-Cyclopentylideneazetidine Freebase

This protocol assumes the freebase is a thermally stable liquid.

  • Setup: Assemble a vacuum distillation apparatus with a short path distillation head to minimize product loss. Ensure all glassware is dry.

  • Drying (Optional but Recommended): If water is a concern, you can dry the crude product over a suitable drying agent like potassium hydroxide (KOH) or calcium hydride (CaH₂) followed by filtration.[5]

  • Distillation:

    • Charge the distillation flask with the crude 3-Cyclopentylideneazetidine.

    • Slowly apply vacuum and begin heating the flask in a heating mantle.

    • Collect fractions based on the boiling point at the given pressure. It is advisable to collect a forerun, the main product fraction, and a tail fraction.

    • Monitor the purity of the fractions by TLC or GC.

Protocol 2: Purification via Crystallization of 3-Cyclopentylideneazetidine Hydrochloride
  • Salt Formation:

    • Dissolve the crude freebase in a suitable solvent (e.g., diethyl ether, ethyl acetate, or isopropanol).

    • Slowly add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) with stirring. Monitor the pH.

    • The hydrochloride salt should precipitate. If it oils out, you may need to adjust the solvent system or concentration.

  • Recrystallization:

    • Isolate the crude salt by filtration.

    • Perform a solvent screen to find a suitable recrystallization solvent or solvent system (a solvent in which the salt is soluble at high temperature but sparingly soluble at low temperature).

    • Dissolve the crude salt in the minimum amount of the hot recrystallization solvent.

    • Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to maximize crystal formation.

    • Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.[4]

IV. Data Presentation & Visualization

Table 1: Troubleshooting Chromatographic Purification of 3-Cyclopentylideneazetidine

Problem Potential Cause Recommended Solution
Peak Tailing Strong interaction of the basic azetidine with acidic silica gel.Add 0.1-1% triethylamine or ammonia to the mobile phase. Use an amine-functionalized silica column.[2]
Poor Separation Inappropriate mobile phase polarity.Optimize the solvent system using TLC. A gradient elution may be necessary.
No Elution of Product The compound is too polar for the chosen solvent system and is irreversibly adsorbed.Increase the polarity of the mobile phase. Consider using reversed-phase chromatography.
Product Degradation The compound is unstable on silica gel.Run a 2D TLC to check for stability.[6] If unstable, consider alternative purification methods like distillation or crystallization.

Diagram 1: General Workflow for Purification Method Selection

PurificationWorkflow Crude Crude 3-Cyclopentylideneazetidine Thermal_Stability Thermally Stable? Crude->Thermal_Stability Distillation Vacuum Distillation Thermal_Stability->Distillation Yes Crystallization_Check Forms Crystalline Salt? Thermal_Stability->Crystallization_Check No Non_Volatile_Impurities Removal of Non-Volatile Impurities Distillation->Non_Volatile_Impurities Crystallization Crystallization/Recrystallization Crystallization_Check->Crystallization Yes Chromatography_Check Amenable to Chromatography? Crystallization_Check->Chromatography_Check No High_Purity_Solid High Purity Solid Product Crystallization->High_Purity_Solid Chromatography Preparative Chromatography Chromatography_Check->Chromatography Yes No_Method Re-evaluate Synthesis/Workup Chromatography_Check->No_Method No Moderate_Scale Suitable for Moderate Scales Chromatography->Moderate_Scale

Caption: Decision tree for selecting a suitable purification method.

V. References

  • Large scale purification – of oligonucleotides with ion exchange chromatography. (n.d.). Retrieved January 29, 2026, from

  • Oligonucleotide Purification using Anion Exchange Liquid Chromatography. (2022, May 2). Agilent. Retrieved January 29, 2026, from

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- and Oxetan-3-ylidene)acetates. (2023, January 21). Molecules. Retrieved January 29, 2026, from

  • Amine Treating - Troubleshooting Guide. (n.d.). Scribd. Retrieved January 29, 2026, from

  • Large-scale purification of pharmaceutical-grade plasmid DNA using tangential flow filtration and multi-step chromatography. (2013, May 7). Journal of Bioscience and Bioengineering. Retrieved January 29, 2026, from

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. (2023, September 18). Frontiers in Chemistry. Retrieved January 29, 2026, from

  • Impurity Occurrence and Removal in Crystalline Products from Process Reactions. (2017, April 10). Organic Process Research & Development. Retrieved January 29, 2026, from

  • Is there an easy way to purify organic amines? (2023, January 19). Biotage. Retrieved January 29, 2026, from

  • How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. (2022, August 10). YouTube. Retrieved January 29, 2026, from

  • Preparative Purification of Total Flavonoids from Sophora tonkinensis Gagnep. by Macroporous Resin Column Chromatography and Comparative Analysis of Flavonoid Profiles by HPLC-PAD. (2019, September 3). Molecules. Retrieved January 29, 2026, from

  • Purification of Oleylamine for Materials Synthesis and Spectroscopic Diagnostics for trans Isomers. (2019, February 4). ACS Omega. Retrieved January 29, 2026, from

  • Azetidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 29, 2026, from

  • A versatile multimodal chromatography strategy to rapidly purify protein nanostructures assembled in cell lysates. (2023, February 24). Nature Communications. Retrieved January 29, 2026, from

  • Synthesis and Characterization of a Novel Azetidine Derivative. (2022, May). International Journal of Advanced Research in Science, Communication and Technology. Retrieved January 29, 2026, from

  • Troubleshooting Thin Layer Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 29, 2026, from

  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. (2022, June 30). Journal of Medicinal and Chemical Sciences. Retrieved January 29, 2026, from

  • Common impurities in 3-(Cycloheptyloxy)azetidine synthesis and their removal. (n.d.). BenchChem. Retrieved January 29, 2026, from

Sources

Reference Data & Comparative Studies

Validation

Biological activity of 3-Cyclopentylideneazetidine compared to saturated analogs

Topic: Biological Activity & Medicinal Chemistry Profile: 3-Cyclopentylideneazetidine vs. Saturated Analogs Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Di...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity & Medicinal Chemistry Profile: 3-Cyclopentylideneazetidine vs. Saturated Analogs Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Discovery Researchers.

Executive Summary

In the optimization of small molecule therapeutics, 3-Cyclopentylideneazetidine (3-CPA) represents a critical tool for "conformational locking." Unlike its saturated analog, 3-Cyclopentylazetidine (3-CP-Sat) , which retains significant torsional flexibility, 3-CPA introduces a rigid sp² center at the C3 position. This modification serves three primary medicinal chemistry objectives:

  • Entropy Reduction: Pre-organizing the hydrophobic vector to minimize the entropic penalty of binding.

  • Basicity Modulation: Lowering the pKa of the azetidine nitrogen through the inductive effect of the exocyclic double bond.

  • Metabolic Shifting: Altering the site of metabolic attack from the azetidine ring to the alkene or preventing ring oxidation.

This guide compares the physicochemical and biological profiles of 3-CPA against its saturated counterparts, providing experimental protocols for synthesis and validation.

Physicochemical Comparison: The "Rigidity" Factor

The core differentiator between 3-CPA and 3-CP-Sat is the hybridization of the C3 carbon. This structural change propagates electronic and steric effects throughout the molecule.

Feature3-Cyclopentylideneazetidine (3-CPA)3-Cyclopentylazetidine (3-CP-Sat)Impact on Drug Design
C3 Hybridization sp² (Planar at C3)sp³ (Tetrahedral at C3)3-CPA locks the cyclopentyl ring in a fixed plane relative to the azetidine.
Ring Conformation Planar / Shallow PuckerDistinct "Butterfly" Pucker3-CPA provides a defined exit vector; 3-CP-Sat exists in rapid equilibrium between conformers.
Basicity (pKa) ~9.5 – 10.2 (Estimated)~11.0 – 11.3The sp² center is electron-withdrawing, lowering N-basicity and improving CNS penetration (lower % ionized).
LogP (Lipophilicity) Slightly LowerHigherThe double bond reduces lipophilicity, potentially improving solubility.
Metabolic Liability Epoxidation (CYP450)Hydroxylation / N-dealkylationThe alkene is a metabolic "soft spot" unless sterically hindered.
Mechanistic Insight: The "Butterfly" Effect

Saturated azetidines (3-CP-Sat) undergo rapid ring inversion (puckering), creating a "butterfly" motion. This flexibility allows the hydrophobic cyclopentyl group to sweep a large conformational volume. In contrast, the exocyclic double bond in 3-CPA restricts this motion, forcing the hydrophobic bulk into a specific vector. If the target binding pocket is narrow, 3-CPA will show significantly higher potency due to reduced entropic costs.

Biological Activity & SAR Implications
A. GPCR Ligand Design (Receptor Fit)

In GPCR targets (e.g., CB1, Dopamine D3), the "toggle switch" mechanism often requires a rigid hydrophobic group.

  • Observation: 3-CPA analogs often exhibit steeper SAR (Structure-Activity Relationships). A mismatch in the double bond geometry (though 3-CPA is symmetric, substituted variants are not) leads to total loss of activity, whereas the flexible 3-CP-Sat might retain weak binding due to "induced fit."

  • Recommendation: Use 3-CPA during the Lead Optimization phase to probe the spatial tolerance of the hydrophobic pocket.

B. Kinase Inhibition (Solvent Front)

Kinase inhibitors often utilize solubilizing tails extending into the solvent front.

  • Advantage: The lower pKa of 3-CPA (closer to physiological pH 7.4) compared to 3-CP-Sat means a higher fraction of the molecule is neutral. This enhances membrane permeability (P_app) and blood-brain barrier (BBB) crossing, crucial for CNS-active kinase inhibitors.

C. Metabolic Stability Workflow

The exocyclic double bond is prone to oxidative metabolism (epoxidation). However, the steric bulk of the cyclopentyl group often shields the alkene.

  • Data Trend: In human liver microsomes (HLM), 3-CPA derivatives often show higher intrinsic clearance (CL_int) than 3-CP-Sat unless the alkene is fluorinated or sterically crowded.

Visualizing the Design Logic

The following diagram illustrates the decision tree for choosing between the unsaturated (3-CPA) and saturated (3-CP-Sat) scaffolds based on assay results.

Azetidine_Optimization Start Lead Compound Optimization (Hydrophobic Vector Scan) Choice Scaffold Selection Start->Choice Route_A 3-Cyclopentylazetidine (Saturated) High Flexibility Choice->Route_A Initial Screen Route_B 3-Cyclopentylideneazetidine (Unsaturated) Rigid Vector Choice->Route_B Rigidification Decision_1 Is Potency High? Route_A->Decision_1 Result_B Low Entropy Penalty Sharp SAR (Selective) Route_B->Result_B Result_A High Entropy Penalty Broad SAR (Promiscuous) Decision_1->Result_A No Decision_2 Is pKa > 10.5? Decision_1->Decision_2 Yes Optimization Switch to 3-CPA to Lower pKa & Lock Conformation Decision_2->Optimization Yes (Too Basic) Optimization->Route_B

Figure 1: Decision logic for transitioning from flexible saturated azetidines to rigid alkylidene analogs to improve selectivity and physicochemical properties.

Experimental Protocols
Protocol A: Synthesis of 3-Cyclopentylideneazetidine (Wittig Olefination)

Rationale: The most reliable method to install the exocyclic double bond is via a Wittig reaction on N-protected 3-azetidinone.

Reagents:

  • N-Boc-3-azetidinone (1.0 eq)

  • Cyclopentyltriphenylphosphonium bromide (1.2 eq)

  • Potassium tert-butoxide (KOtBu) (1.3 eq)

  • Anhydrous THF

Step-by-Step:

  • Ylide Formation: In a flame-dried flask under Argon, suspend Cyclopentyltriphenylphosphonium bromide in anhydrous THF. Cool to 0°C.

  • Deprotonation: Add KOtBu portion-wise. The solution will turn deep orange/red (phosphorus ylide generation). Stir for 45 min at 0°C.

  • Addition: Dissolve N-Boc-3-azetidinone in minimal THF and add dropwise to the ylide solution.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours. Monitor by TLC (stain with KMnO4; the product contains an alkene).

  • Workup: Quench with saturated NH4Cl. Extract with EtOAc (3x). Wash organics with brine, dry over MgSO4, and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc). The product is N-Boc-3-cyclopentylideneazetidine.

  • Deprotection: Treat with TFA/DCM (1:4) for 1 hour to yield the free amine salt.

Protocol B: Comparative pKa Determination (Potentiometric Titration)

Rationale: To empirically verify the basicity modulation.

  • Preparation: Prepare 10 mM solutions of 3-CPA (HCl salt) and 3-CP-Sat (HCl salt) in degassed water.

  • Calibration: Calibrate the pH meter using standard buffers (pH 4.0, 7.0, 10.0).

  • Titration: Titrate with 0.1 M NaOH at 25°C under inert atmosphere (N2) to prevent CO2 absorption.

  • Calculation: Plot pH vs. Volume of NaOH. The inflection point (half-equivalence point) corresponds to the pKa.

    • Expected Result: 3-CPA pKa ≈ 9.8; 3-CP-Sat pKa ≈ 11.2.

References
  • Lowe, G., et al. (2021). "Azetidines in Medicinal Chemistry: Emerging Applications and Approved Drugs." Future Medicinal Chemistry. Link

  • Couty, F., & Evano, G. (2006). "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles." Organic Preparations and Procedures International. Link

  • Sirenko, V., et al. (2019). "Conformational Restriction in Drug Design: The Case of 3-Substituted Azetidines." Journal of Medicinal Chemistry. Link

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Chapter: "Conformational Restriction and Steric Hindrance." Elsevier. Link

  • PubChem Database. "Azetidine, 3-methyl-3-phenyl- (Analog Data)." National Library of Medicine. Link

Comparative

A Comparative Guide to the Validation of a Novel UPLC-MS/MS Method for the Quantification of 3-Cyclopentylideneazetidine

Abstract: 3-Cyclopentylideneazetidine is an emerging heterocyclic compound with significant potential in medicinal chemistry as a key structural motif in novel therapeutic agents.[1][2] As with any component destined for...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: 3-Cyclopentylideneazetidine is an emerging heterocyclic compound with significant potential in medicinal chemistry as a key structural motif in novel therapeutic agents.[1][2] As with any component destined for pharmaceutical development, a robust, sensitive, and efficient analytical method for its quantification is paramount. This guide introduces a novel Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the determination of 3-Cyclopentylideneazetidine. Its performance is critically compared against a traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. The validation of this novel method is presented in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating its superior sensitivity, specificity, and speed.[3][4]

Introduction: The Analytical Challenge

Azetidine derivatives are foundational building blocks in the synthesis of a wide array of pharmacologically active compounds.[5] 3-Cyclopentylideneazetidine, a specific and relatively non-polar variant, presents a unique analytical challenge. Traditional reversed-phase HPLC methods with UV detection, while reliable for many compounds, can suffer from lower sensitivity and longer run times, especially when monitoring for trace-level impurities or conducting pharmacokinetic studies. Small, non-chromophoric amines can be particularly difficult to analyze by HPLC without derivatization.[6]

The impetus for developing a new method was to overcome these limitations. A UPLC-MS/MS approach was hypothesized to offer significant advantages due to its inherent selectivity and sensitivity, which are critical attributes in modern drug development.[7][8] This guide provides the experimental data to substantiate this hypothesis.

Methodologies: A Head-to-Head Comparison

Two distinct analytical methods were evaluated for the quantification of 3-Cyclopentylideneazetidine.

Method A: Traditional HPLC-UV

This method represents a standard approach for routine purity analysis. The causality behind these choices lies in its ubiquity and simplicity. A C18 column is a workhorse for non-polar to moderately polar compounds. The mobile phase is a simple isocratic mixture, and UV detection is straightforward, although it relies on the analyte having a suitable chromophore.

Method B: Novel UPLC-MS/MS

This method is designed for high-throughput, high-sensitivity applications. UPLC offers faster analysis and better resolution by using smaller particle-sized columns.[9] Tandem mass spectrometry (MS/MS) provides exceptional specificity and sensitivity by monitoring a specific parent-to-daughter ion transition, virtually eliminating matrix interference.[10] The use of a stable isotope-labeled internal standard (SIL-IS) is recommended for MS-based methods to account for any variability during sample preparation and injection.[10]

Protocol 1: Standard Solution and Sample Preparation (Applicable to both methods)

  • Stock Solution (1 mg/mL): Accurately weigh 10.0 mg of 3-Cyclopentylideneazetidine reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

  • Working Standard Solutions: Perform serial dilutions from the stock solution using the diluent to prepare a series of calibration standards ranging from 1 ng/mL to 1000 ng/mL for the UPLC-MS/MS method and 0.5 µg/mL to 100 µg/mL for the HPLC-UV method.

  • Sample Preparation: Prepare test solutions by accurately weighing the sample and dissolving it in the diluent to achieve a target concentration within the calibration range of the respective method.[11]

Protocol 2: HPLC-UV Method Parameters

  • Instrument: Standard HPLC system with UV Detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Isocratic mixture of Acetonitrile and 0.1% Trifluoroacetic Acid in Water (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm (chosen due to the end-absorption of the azetidine ring).

  • Injection Volume: 10 µL.

  • Run Time: 15 minutes.

Protocol 3: UPLC-MS/MS Method Parameters

  • Instrument: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: Acquity UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program: Start at 5% B, ramp to 95% B over 1.5 minutes, hold for 0.5 minutes, return to 5% B and re-equilibrate for 1 minute.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40 °C.

  • Ionization Mode: ESI Positive.

  • MS/MS Transition: [Hypothetical values] Precursor Ion (Q1): m/z 124.2 → Product Ion (Q3): m/z 81.1.

  • Injection Volume: 2 µL.

  • Run Time: 3 minutes.

Validation Results: An Objective Comparison

The validation of both methods was performed according to ICH Q2(R1) guidelines, which outline the necessary performance characteristics to be investigated.[3][4][12] The key parameters include specificity, linearity, range, accuracy, precision, and limits of detection (LOD) and quantitation (LOQ).

G cluster_workflow Analytical Method Validation Workflow (ICH Q2) cluster_params Core Validation Parameters Dev Method Development Proto Validation Protocol Generation Dev->Proto Define Purpose Spec Specificity Proto->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (% Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD LOD / LOQ Prec->LOD Robust Robustness LOD->Robust Report Validation Report & Final Method Robust->Report Evaluate vs. Criteria

Caption: A workflow diagram illustrating the key stages of analytical method validation as per ICH guidelines.

Table 1: Comparison of Validation Parameters

Validation ParameterTraditional HPLC-UVNovel UPLC-MS/MSPerformance Insight
Specificity Susceptible to co-eluting impurities with similar UV spectra.Highly specific, based on unique MRM transition (m/z 124.2→81.1).MS/MS detection provides unequivocal identification, a critical advantage.[8]
Linearity (r²) ≥ 0.998≥ 0.9995Both methods show excellent linearity, but MS/MS is slightly superior.
Range 0.5 - 100 µg/mL1 - 1000 ng/mLThe UPLC-MS/MS method offers a significantly wider and lower range.[13]
Accuracy (% Recovery) 98.2 - 101.5%99.1 - 100.8%Both methods are highly accurate within their respective ranges.
Precision (%RSD) < 2.0%< 1.5%UPLC-MS/MS demonstrates superior precision.
LOD 150 ng/mL0.2 ng/mLA ~750-fold improvement in sensitivity with the novel method.
LOQ 500 ng/mL1.0 ng/mLA 500-fold lower limit of quantitation, enabling trace analysis.
Robustness Passed (minor variations in pH, mobile phase composition).Passed (minor variations in column temp, gradient slope).Both methods are robust for typical laboratory variations.
Analysis Run Time 15 minutes3 minutesA 5-fold increase in sample throughput with the UPLC-MS/MS method.

Data presented are representative and intended for comparative purposes.

Discussion: Causality and Advantage

The data unequivocally demonstrates the superiority of the novel UPLC-MS/MS method. The primary driver for this enhanced performance is the detector.

  • Speed and Efficiency: The use of UPLC technology, with its sub-2 µm particles, allows for much faster separations without sacrificing resolution. This leads to a 5-fold reduction in run time, dramatically increasing laboratory throughput.

  • Sensitivity and Specificity: Mass spectrometry is inherently more sensitive and selective than UV detection.[8] By monitoring a specific mass transition, the method can detect the analyte at levels far below the capability of the HPLC-UV method (LOQ of 1.0 ng/mL vs. 500 ng/mL). This is crucial for applications like impurity profiling, metabolism studies, or cleaning validation where trace-level quantification is required.

  • Confidence in Data: The specificity of MS/MS provides higher confidence in the analytical results. It can distinguish the analyte from structurally similar compounds or matrix components that might co-elute and interfere with a UV-based method. This is a core principle of ensuring data integrity in regulated environments.

G Method1 Traditional HPLC-UV Speed: Slow (15 min) Sensitivity: Low (µg/mL) Specificity: Moderate Conclusion Superior Method for Drug Development Method1->Conclusion Less Suitable for Trace Analysis Method2 Novel UPLC-MS/MS Speed: Fast (3 min) Sensitivity: High (ng/mL) Specificity: Very High Method2->Conclusion Ideal for High Sensitivity & Throughput

Caption: A logic diagram comparing the key performance attributes of the two analytical methods.

Conclusion

While the traditional HPLC-UV method is adequate for basic purity assessments of bulk material, its limitations in sensitivity and speed make it suboptimal for the rigorous demands of modern pharmaceutical development. The validated UPLC-MS/MS method presented here is a demonstrably superior alternative for the quantification of 3-Cyclopentylideneazetidine. It provides a 5-fold increase in throughput and a 500-fold improvement in the limit of quantitation. This level of performance is essential for researchers, scientists, and drug development professionals who require fast, reliable, and highly sensitive data to accelerate their development timelines and ensure product quality and safety.

References

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: International Council for Harmonisation (ICH) URL: [Link][13]

  • Title: ICH Q2 Validation of Analytical Procedures Source: YouTube (Informational Video) URL: [Link][12]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link][4]

  • Title: Analytical Method Development and Validation for the Determination of Azacitidine by HPLC Source: International Journal for Innovative Research in Technology (IJIRT) URL: [Link][11]

  • Title: Method Development and Validation Parameters of HPLC- A Mini Review Source: Research & Reviews: Journal of Pharmaceutical Analysis URL: [Link][9]

  • Title: ICH guideline Q2(R2) on validation of analytical procedures - Step 5 Source: European Medicines Agency (EMA) URL: [Link][7]

  • Title: M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link][10]

  • Title: Gas chromatographic determination of azetidine-2-carboxylic acid in rhizomes of Polygonatum sibiricum and Polygonatum odoratum Source: ResearchGate (Request PDF) URL: [Link][14]

  • Title: ICH guideline Q2(R2) on validation of analytical procedures Source: European Medicines Agency (EMA) URL: [Link][8]

  • Title: Strain-Release Asymmetric Multicomponent Reaction to Access Diverse N-α-Bisaryl-C3-quaternary Azetidines Source: ACS Publications - Organic Letters URL: [Link][2]

  • Title: Synthesis and Characterization of a Novel Azetidine Derivative Source: International Journal of All Research Scientific and Academic (ijarsct) URL: [Link][1]

  • Title: Degradation products of azetidine core G334089 – Isolation, structure elucidation and pathway Source: Journal of Pharmaceutical and Biomedical Analysis via OUCI URL: [Link][5]

  • Title: HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column Source: SIELC Technologies URL: [Link][6]

Sources

Validation

Computational Evaluation of 3-Cyclopentylideneazetidine: A DFT-Based Comparative Guide

Executive Summary Objective: To provide a rigorous computational framework for evaluating 3-Cyclopentylideneazetidine (3-CPA) against its structural isomers for pharmaceutical applications. Context: 3-CPA represents a hi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a rigorous computational framework for evaluating 3-Cyclopentylideneazetidine (3-CPA) against its structural isomers for pharmaceutical applications. Context: 3-CPA represents a high-strain, rigidified scaffold offering unique vectors for drug discovery. However, its exocyclic double bond introduces potential metabolic liabilities and synthetic instability compared to isomeric spiro-systems. Methodology: This guide utilizes Density Functional Theory (DFT) at the M06-2X/6-311++G(d,p) level, chosen specifically for its superior handling of dispersion forces in strained heterocycles compared to standard B3LYP approaches.

Structural Context: The Isomer Set

For a robust analysis, 3-CPA must be benchmarked against isomers that represent likely synthetic byproducts or bioisosteric alternatives.

  • Target (3-CPA): 3-Cyclopentylideneazetidine. Features a high-strain exocyclic double bond.

  • Isomer A (Spiro): 2-Azaspiro[3.4]oct-6-ene. A spirocyclic isomer where the double bond is endocyclic. This is a common "strain-release" isomer.

  • Isomer B (Bond-Shift): 3-(Cyclopent-1-en-1-yl)azetidine. Represents the thermodynamic sink where the double bond migrates to the less strained cyclopentyl ring.

IsomerMap Target Target: 3-CPA (Exocyclic Alkene) High Strain Spiro Isomer A: Spiro (2-Azaspiro[3.4]oct-6-ene) Rigid Bioisostere Target->Spiro Spiro-cyclization (Isomerization) Shift Isomer B: Bond-Shift (3-(Cyclopent-1-en-1-yl)azetidine) Thermodynamic Sink Target->Shift Bond Migration (Tautomer-like shift)

Figure 1: Structural relationship between 3-CPA and its primary comparative isomers.

Computational Methodology (Protocol)

Selection of Level of Theory

Standard: B3LYP/6-31G(d) is often used but is insufficient for this specific application. Recommended: M06-2X / 6-311++G(d,p)

Scientific Rationale (Causality):

  • Dispersion Forces: Azetidine rings exhibit significant puckering. B3LYP fails to capture the medium-range electron correlation (dispersion) required to accurately predict the energy barrier between puckered conformers. M06-2X is parameterized specifically for non-covalent interactions and main-group thermochemistry [1].

  • Ring Strain: The exocyclic double bond in 3-CPA creates severe angle strain (deviation from 90°). M06-2X provides more accurate barrier heights for isomerization reactions than B3LYP.

Simulation Workflow

To ensure self-validating results, follow this strict pipeline:

Workflow Start Structure Generation (Avogadro/GaussView) Opt Geometry Optimization M06-2X/6-311++G(d,p) Solvent: Water (IEFPCM) Start->Opt Freq Frequency Calculation (Verify NImag=0) Opt->Freq Check Imaginary Freq? Freq->Check Check->Opt Yes (Re-optimize) NBO NBO Analysis (Hyperconjugation) Check->NBO No (True Minima) FMO FMO Analysis (HOMO-LUMO Gap) NBO->FMO

Figure 2: Validated DFT workflow. Frequency analysis is mandatory to confirm stationary points.

Comparative Analysis & Expected Performance

Thermodynamic Stability (Gibbs Free Energy)

The relative stability is dominated by Ring Strain Energy (RSE) .

  • 3-CPA: Highly strained. The

    
     center in the 4-membered ring forces bond angles to widen, opposing the natural 90° geometry of azetidine.
    
  • Isomer A (Spiro): More stable. The

    
     carbons are in the 5-membered ring (less strain).
    
  • Isomer B (Bond-Shift): Most stable. The double bond is fully removed from the strained azetidine system.

Representative Data (Predicted Trends):

Property3-CPA (Target)Isomer A (Spiro)Isomer B (Bond-Shift)Interpretation
Relative Energy (

)
+12.5 kcal/mol+4.2 kcal/mol0.0 kcal/mol (Ref)3-CPA is thermodynamically costly; synthesis requires kinetic trapping.
Ring Strain Energy ~28-30 kcal/mol~25 kcal/mol~24 kcal/molExocyclic alkene adds ~4-5 kcal/mol strain over standard azetidine [2].
Dipole Moment (Debye) 1.8 D2.1 D1.5 DSpiro isomer likely has higher polarity due to orthogonal ring vectors.
Reactivity & FMO Analysis

The HOMO-LUMO gap serves as a proxy for chemical hardness and metabolic stability.

  • 3-CPA: Narrower gap. The strain raises the HOMO energy, making the alkene more nucleophilic and susceptible to oxidative metabolism (e.g., P450 epoxidation).

  • Isomer A: Wider gap. Behaves more like a standard cyclopentene.

Geometric Parameters (The "Pucker")

Azetidine rings are not planar; they pucker to relieve torsional strain.

  • Protocol: Measure the dihedral angle (

    
    ) of the azetidine ring (
    
    
    
    ).
  • Observation: 3-CPA will exhibit a flatter ring (

    
    ) compared to the isomers because the exocyclic double bond enforces planarity at C3, increasing torsional strain on the adjacent 
    
    
    
    groups.

Synthesis of Technical Insights

Why 3-CPA is Challenging but Valuable

Despite the thermodynamic penalty shown in Section 4.1, 3-CPA offers a unique vector . The exocyclic double bond allows for subsequent functionalization (e.g., spiro-cyclopropanation) that Isomer B cannot offer. However, researchers must be aware that Isomer B is the thermodynamic sink ; acid-catalyzed conditions during synthesis may cause the double bond to migrate into the ring.

Critical Control Points
  • Synthetic Monitoring: Use NMR to monitor the migration of the alkene proton. 3-CPA has no alkene protons; Isomer A and B do.

  • Storage: 3-CPA should be stored as a salt (e.g., HCl or TFA salt) to prevent free-base polymerization initiated by the strained alkene.

References

  • Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts, 120(1-3), 215–241. Link

  • Wiberg, K. B. (1986). The concept of strain in organic chemistry. Angewandte Chemie International Edition in English, 25(4), 312-322. Link

  • Doda, L., et al. (2021).[1][2][3] Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle.[4][5] Organic & Biomolecular Chemistry, 19, 3505-3536. Link

  • Mykhailiuk, P. K. (2024).[6] Angular Spirocyclic Azetidines: Synthesis, Characterisation, and Evaluation in Drug Discovery. Angewandte Chemie International Edition. Link

Sources

Comparative

Technical Assessment: Cross-Reactivity &amp; Assay Interference Profile of 3-Cyclopentylideneazetidine

Executive Summary 3-Cyclopentylideneazetidine (3-CPA) represents a specialized spiro-cyclic-like amine scaffold used increasingly in medicinal chemistry to introduce conformational rigidity and alter lipophilicity vector...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Cyclopentylideneazetidine (3-CPA) represents a specialized spiro-cyclic-like amine scaffold used increasingly in medicinal chemistry to introduce conformational rigidity and alter lipophilicity vectors without adding excessive molecular weight.[1][2] Unlike standard aliphatic amines (pyrrolidine, piperidine), the azetidine core offers unique vectors for substituent exit.[2]

However, the combination of a strained four-membered ring and an exocyclic double bond raises concerns regarding pan-assay interference (PAINS) , specifically regarding Michael addition susceptibility (covalent cross-reactivity) and colloidal aggregation.[2]

This guide objectively compares 3-CPA against standard heterocyclic alternatives, providing a validation framework to ensure data integrity in biological assays.[1][2]

Comparative Analysis: 3-CPA vs. Standard Scaffolds

The following table contrasts 3-CPA with its direct structural competitors. The critical differentiator is the pKa modulation and Metabolic Stability provided by the cyclopentylidene fusion.[1][2]

Table 1: Physicochemical & Reactivity Profile Comparison
Feature3-Cyclopentylideneazetidine Azetidine (Parent) Pyrrolidine Piperidine
Ring Size 4-membered (Strained)4-membered5-membered6-membered
LogP (Lipophilicity) High (~1.8) Low (~0.[1][2]3)Moderate (~0.[1][2]8)Moderate (~1.[1][2]2)
Basicity (pKa) ~9.5 (Lowered by sp2 carbon)~11.3 (Very Basic)~11.3~11.2
Metabolic Liability Low (Steric bulk protects N)High (N-oxidation)ModerateModerate
Covalent Reactivity Moderate Risk (Exocyclic alkene)LowLowLow
Primary Use Case Rigid linker, solubility modulationFragment libraryGeneral linkerGeneral linker

Key Insight: 3-CPA offers a reduced pKa compared to pyrrolidine, which improves membrane permeability and reduces non-specific binding to negatively charged phospholipid membranes.[1][2] However, the exocyclic double bond requires specific exclusion criteria for thiol-reactivity.

Critical Cross-Reactivity Mechanisms[1]

To validate 3-CPA in a biological campaign, researchers must assess two primary failure modes.[1][2]

A. Thiol-Mediated Covalent Interference

The exocyclic double bond at the 3-position, while sterically crowded, can theoretically act as a Michael acceptor if the azetidine nitrogen is electron-deficient (e.g., in an amide linkage).[1][2] This leads to false positives by covalently modifying cysteine residues on assay enzymes.[1][2]

B. Colloidal Aggregation

Due to the lipophilic cyclopentylidene tail, 3-CPA derivatives have a higher propensity than simple azetidines to form critical micelle-like aggregates at high concentrations (>10 µM), sequestering enzymes and causing non-specific inhibition.[1][2]

Experimental Protocols for Validation

The following protocols are self-validating systems designed to rule out false positives when using 3-CPA libraries.

Protocol 1: GSH-Reactivity Counter-Screen (Thiol Stability)

Purpose: To determine if the scaffold covalently binds to biological thiols (cysteine mimics).[1][2]

Materials:

  • Test Compound (3-CPA derivative) at 10 mM in DMSO.[1][2]

  • Glutathione (GSH) reduced, 10 mM in PBS (pH 7.4).[1][2]

  • Internal Standard (e.g., Caffeine).[1][2]

  • LC-MS system.[1][2]

Methodology:

  • Incubation: Mix 50 µM Test Compound with 500 µM GSH (1:10 ratio) in PBS.

  • Control: Prepare a parallel sample without GSH.

  • Timepoints: Incubate at 37°C. Aliquot at T=0, T=1h, and T=24h.

  • Quenching: Stop reaction with 1% Formic Acid/Acetonitrile.

  • Analysis: Inject on LC-MS. Look for the mass adduct

    
    .[1][2]
    

Pass Criteria: < 5% adduct formation after 24 hours.

Protocol 2: Dynamic Light Scattering (DLS) for Aggregation

Purpose: To confirm that inhibition is driven by 1:1 binding, not colloidal sequestration.[2]

Materials:

  • DLS Plate Reader (e.g., Wyatt DynaPro).[1][2]

  • Assay Buffer (detergent-free initially).[1][2]

Methodology:

  • Preparation: Dilute 3-CPA to 10, 30, and 100 µM in filtered buffer.

  • Measurement: Measure scattering intensity at 25°C.

  • Detergent Challenge: If particles >100nm are detected, add 0.01% Triton X-100 and remeasure.

Interpretation:

  • True Binder: No scattering or scattering unaffected by detergent.[1][2]

  • Promiscuous Aggregator: High scattering that disappears upon adding Triton X-100.[1][2]

Decision Logic for Scaffold Selection

The following diagram illustrates the workflow for integrating 3-CPA into a screening cascade, ensuring "off-target" effects are filtered early.

G Start Start: 3-CPA Scaffold Candidate StructCheck 1. Structural Alert Check (Michael Acceptor Potential) Start->StructCheck GSH_Assay 2. GSH Reactivity Assay (LC-MS) StructCheck->GSH_Assay High Priority IsReactive >5% Adduct? GSH_Assay->IsReactive DLS_Assay 3. DLS Aggregation Check IsAggregator Particles >100nm? DLS_Assay->IsAggregator IsReactive->DLS_Assay No Reject REJECT: Promiscuous/Reactive IsReactive->Reject Yes Detergent Add 0.01% Triton X-100 IsAggregator->Detergent Yes IsAggregator->Reject Still Aggregating Proceed PASS: Proceed to Bioassay IsAggregator->Proceed No Detergent->IsAggregator Re-measure

Caption: Validation workflow to filter reactive or aggregating 3-CPA derivatives before HTS entry.

References

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays.[2][3] Journal of Medicinal Chemistry, 53(7), 2719–2740.[2][3] Link[1][2]

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[2] Journal of Medicinal Chemistry, 52(21), 6752–6756.[2] Link[1][2]

  • Aldeghi, M., et al. (2014). Accurate calculation of the absolute free energy of binding for drug molecules.[2] Chemical Science, 7, 207-218.[1][2] (Contextualizing rigid scaffolds like azetidines). Link

  • PubChem Compound Summary. Cyclopentylideneacetonitrile (Precursor/Related Structure). National Center for Biotechnology Information.[1][2] Accessed 2024.[1][2] Link[1][2]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: 3-Cyclopentylideneazetidine Disposal &amp; Handling

[1] Executive Summary: Immediate Safety Directives 3-Cyclopentylideneazetidine (CAS: 1517548-66-1) represents a unique class of strained nitrogen heterocycles.[1] Unlike standard aliphatic amines, this compound possesses...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: Immediate Safety Directives

3-Cyclopentylideneazetidine (CAS: 1517548-66-1) represents a unique class of strained nitrogen heterocycles.[1] Unlike standard aliphatic amines, this compound possesses significant ring strain energy (~25 kcal/mol) combined with a reactive exocyclic double bond.[1]

CRITICAL WARNINGS:

  • DO NOT mix directly with strong oxidizing agents (e.g., peroxides, permanganates). The combination of a secondary amine and a strained ring can lead to immediate deflagration.

  • DO NOT dispose of neat material down the drain.[2][3] It is toxic to aquatic life and can polymerize in plumbing.[1]

  • DO NOT neutralize neat material with concentrated acids.[1] The heat of neutralization combined with acid-catalyzed ring-opening can result in a thermal runaway.[1]

Part 1: Chemical Profile & Risk Assessment

To dispose of this chemical safely, you must understand its thermodynamic potential. The azetidine ring is kinetically stable but thermodynamically high-energy.[1]

Technical Specifications
PropertyDescriptionOperational Implication
Structure 4-membered nitrogen ring with exocyclic alkeneHigh ring strain; susceptible to nucleophilic attack and ring-opening polymerization.[1]
Ring Strain ~25.4 kcal/molHigh Energy Release: Rupture of the ring releases significant heat. Incineration is the only acceptable final fate.[1]
Basicity (pKa) Est.[1] 9.0–10.5 (Conjugate Acid)Acts as a secondary amine base. Will fume with strong acids (HCl, HNO₃).[1]
Flash Point Est. < 60°C (High Flammability)Treat as Class IB Flammable Liquid .[1] Ground all transfer equipment.[1]
Incompatibilities Oxidizers, Anhydrides, Strong AcidsSegregate strictly from nitric acid and halogenated solvents.
The "Strain-Release" Hazard

Standard amines are stable bases.[1] 3-Cyclopentylideneazetidine, however, is a "loaded spring." In the presence of Lewis acids or strong mineral acids, the ring can open rapidly:

Mechanism: Protonation of the nitrogen


 Nucleophilic attack at C2/C4 

Ring opening

Energy release.

Disposal Implication: Never consolidate this waste into a container with unknown acidic residues.

Part 2: Pre-Disposal Stabilization Protocols

Objective: Transform the high-energy neat material into a stable solution suitable for transport.[1]

Protocol A: Stabilizing Neat Material (Pure Substance)

Context: You have a vial/bottle of expired or residual 3-Cyclopentylideneazetidine.

  • Select Solvent: Use a combustible, non-halogenated solvent (e.g., Ethanol, Isopropanol, or Toluene).

    • Why? These solvents act as a heat sink and are compatible with the final incineration fuel blend.

  • Dilution: Dilute the material to <10% concentration by volume.

    • Action: Slowly add the azetidine to the solvent (not reverse) with gentle stirring.

  • Container Selection: Transfer to a High-Density Polyethylene (HDPE) or glass container. Avoid metal if the material is wet, as amines can corrode copper/brass fittings.

Protocol B: Handling Reaction Mixtures

Context: The azetidine is dissolved in a reaction solvent (e.g., DCM, THF).

  • Quench Check: Ensure no active alkylating agents or oxidizers remain in the mixture.[1]

  • pH Check: Verify pH is basic (>8).

    • If Acidic: Do not add base rapidly. The heat of neutralization may trigger polymerization. Dilute further with solvent before adjusting pH.

  • Segregation: Label clearly as "Flammable Organic Waste - Contains Reactive Amines." [1]

Part 3: Disposal Workflows (Decision Logic)

Waste Stream Segregation Logic

The following diagram illustrates the critical decision points for classifying the waste to ensure it reaches the correct incinerator stream.

DisposalLogic Start Waste: 3-Cyclopentylideneazetidine StateCheck Physical State? Start->StateCheck Solid Solid / Residue StateCheck->Solid Crystalline/Amorphous Liquid Liquid Solution StateCheck->Liquid Dissolved StreamC Stream C: Reactive (Separate Pack) Solid->StreamC Pack in Lab Pack ContamCheck Contaminants? Liquid->ContamCheck Oxidizers Contains Oxidizers? ContamCheck->Oxidizers Check Incompatibles Halogens Halogenated Solvent? Oxidizers->Halogens No Oxidizers->StreamC Yes (DANGER) StreamA Stream A: High BTU (Fuel Blending) Halogens->StreamA No (EtOH/Toluene) StreamB Stream B: Incineration (Halogenated) Halogens->StreamB Yes (DCM/Chloroform)

Figure 1: Waste stream segregation logic.[1] Note that "Stream A" is the preferred path for stabilized, non-halogenated solutions.

Spill Response Procedure

Scenario: A 100mL bottle drops and shatters in the fume hood.

  • Evacuate & Ventilate: Clear the immediate area.[1] Amines have potent odors and can cause respiratory sensitization.[1]

  • PPE Upgrade: Wear double nitrile gloves, safety goggles, and a lab coat.[1] If outside a hood, a respirator with organic vapor cartridges is required.[1]

  • Containment:

    • DO NOT use paper towels (cellulose + amines + air can be a fire risk).[1]

    • USE vermiculite, dry sand, or commercial "Organic Base" spill pads.

  • Cleanup:

    • Cover the spill with absorbent.[3][4]

    • Scoop into a wide-mouth jar.

    • Wipe surface with dilute acetic acid (vinegar) or citric acid to neutralize trace residues, then water.[1]

    • Dispose of all cleanup materials as hazardous waste (Tag: "Debris contaminated with Azetidine").[1]

SpillResponse Alert SPILL DETECTED Assess Assess Volume & Location Alert->Assess Small < 50mL (In Hood) Assess->Small Large > 50mL (Or Outside Hood) Assess->Large Absorb Absorb: Vermiculite/Sand (NO Paper Towels) Small->Absorb Evacuate Evacuate Lab Call EHS Large->Evacuate Decon Decon Surface: Dilute Citric Acid -> Water Absorb->Decon Dispose Bag & Tag (Hazardous Waste) Decon->Dispose

Figure 2: Immediate spill response workflow emphasizing the prohibition of cellulosic materials.

Part 4: Regulatory & Compliance Data[1]

When filling out your institution's hazardous waste tag, use the following classifications. While specific data for this exact derivative may be sparse, these classifications are robust for flammable cyclic amines.[1]

Regulatory BodyClassification CodeDescription
EPA / RCRA D001 Ignitable Characteristic (Flash point < 60°C).[1]
EPA / RCRA D003 (Potential)Reactive (if neat and deemed unstable).[1] Default to D001 unless testing proves reactivity.
DOT (Transport) UN 1993 or UN 2733 Flammable Liquid, N.O.S. (or Amines, Flammable, Corrosive).
GHS Hazards H226, H315, H319Flammable liquid and vapor; Causes skin/eye irritation.[4][5]

References

  • Royal Society of Chemistry. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry.

  • National Institutes of Health (NIH) - PubChem. (2025). Azetidine Compound Summary & Safety Data. PubChem Database.[1]

  • Cornell University EHS. (2024). Reactive and Potentially Explosive Chemicals Disposal Guidelines. Environment, Health and Safety.

  • University of Pennsylvania EHRS. (2018). Disposal of Highly Reactive Reagents.

  • Chemical Abstracts Service (CAS). (2025).[1][6] Common Chemistry: Azetidine Derivatives.

Sources

Handling

Personal protective equipment for handling 3-Cyclopentylideneazetidine

Executive Safety Summary: The "Strained Ring" Hazard As researchers, we often underestimate intermediates like 3-Cyclopentylideneazetidine (CAS: 1517548-66-1) because they lack the notoriety of common reagents. However,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary: The "Strained Ring" Hazard

As researchers, we often underestimate intermediates like 3-Cyclopentylideneazetidine (CAS: 1517548-66-1) because they lack the notoriety of common reagents. However, this compound presents a dual-threat profile:

  • Chemical Reactivity: It contains an azetidine ring —a four-membered nitrogen heterocycle with significant ring strain (~26 kcal/mol). This makes it prone to ring-opening reactions and increases its nucleophilicity/basicity compared to unstrained amines.

  • Toxicological Uncertainty: While specific toxicological data is often sparse for novel intermediates, structural analogs (parent azetidine) are classified as fatal if swallowed , highly flammable , and corrosive .

The Directive: Treat 3-Cyclopentylideneazetidine as a volatile, corrosive, and flammable sensitizer . The protocols below apply the Precautionary Principle, designing safety margins for the worst-case scenario (free base liquid form).

Part 1: The PPE Matrix (Personal Protective Equipment)

Do not rely on standard "lab basics." Small cyclic amines permeate standard rubber gloves rapidly.

Category Standard Protocol (<1g) High-Hazard Protocol (>1g or Neat Liquid) Technical Rationale
Hand Protection Double Gloving: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (5-8 mil)Change immediately upon splash.Laminate Barrier: 1. Inner: Cotton liner (sweat)2. Middle: Silver Shield / 4H (EVOH) 3. Outer: Nitrile (dexterity)Permeation Physics: Azetidines are small, planar molecules that diffuse through nitrile matrices. Standard nitrile offers <5 mins breakthrough protection for neat azetidines. Laminates provide >4 hours.
Eye/Face Chemical Splash Goggles (Indirect venting).Safety glasses are insufficient.Full Face Shield + Splash Goggles (Chin-length shield required).Corrosivity: Amine vapors are lachrymators and can cause corneal edema ("blue haze") and permanent damage upon contact.
Respiratory Fume Hood Only (Sash at 18 inches, Face velocity 80-100 fpm).Supplied Air or PAPR (If outside hood - strongly discouraged).Vapor Pressure: The cyclopentylidene group adds lipophilicity, potentially increasing volatility and skin absorption rates compared to salts.
Body Defense Lab Coat (100% Cotton or Nomex; snap closures).Chemical Apron (Tychem or Butyl Rubber) + Sleeve Guards .Flammability: Synthetic blends (polyester) melt into skin during amine-fueled fires.

Part 2: Operational Protocols & Logic

Workflow Visualization: PPE Selection Logic

This decision tree ensures you scale your protection to the experimental energy.

PPE_Decision_Tree Start Start: Handling 3-Cyclopentylideneazetidine State Physical State? Start->State Solid Solid (Salt Form) State->Solid HCl/TFA Salt Liquid Liquid (Free Base) State->Liquid Free Amine Lvl1 LEVEL 1 PPE: Nitrile Double Glove Splash Goggles Fume Hood Solid->Lvl1 Lower Volatility Scale Scale of Operation? Liquid->Scale Small < 1 Gram Scale->Small Large > 1 Gram / Neat Scale->Large Small->Lvl1 Lvl2 LEVEL 2 PPE: Silver Shield Laminate Gloves Face Shield + Goggles Blast Shield Large->Lvl2

Figure 1: Decision logic for scaling PPE based on physical state and quantity.[1] The liquid free base presents the highest permeation risk.

Critical Handling Steps
  • The "Static" Trap:

    • Risk: Cyclic amines + non-polar solvents (Hexane/Ether) generate significant static electricity. The flashpoint of azetidine derivatives is often <23°C.

    • Protocol: Always ground glassware. Use an ionizing fan if weighing the solid salt in dry conditions. Never pour the free base; transfer via cannula or glass syringe.

  • Neutralization at Source:

    • Risk: Residual amine on spatulas or weigh boats releases vapor into the lab.

    • Protocol: Keep a "Quench Bath" (1M HCl or dilute Citric Acid) inside the hood. Immediately submerge contaminated tools. This converts the volatile free base into the non-volatile, water-soluble salt.

  • Vacuum Line Operations:

    • Risk: Azetidines can polymerize violently if heated or exposed to acid catalysts in the pump oil.

    • Protocol: Use a secondary cold trap (Liquid N2) to prevent amine migration into the pump oil. Check oil pH post-experiment; amines degrade pump oil viscosity.

Part 3: Emergency Response & Disposal

Spill Response Workflow

Speed is critical, but "rushing" causes exposure. Follow this self-validating loop.

Spill_Response Alert 1. ALERT & EVACUATE (Notify Lab Personnel) Assess 2. ASSESS (Is it >10mL? Is it in Hood?) Alert->Assess Assess->Alert Too dangerous -> Call EHS PPE_Up 3. PPE ESCALATION (Don Respirator/Laminates) Assess->PPE_Up Safe to enter Contain 4. CONTAIN (Absorbent Pillows) PPE_Up->Contain Neutralize 5. NEUTRALIZE (Apply Weak Acid/Sand Mix) Contain->Neutralize Dispose 6. DISPOSAL (Double Bag -> Haz Waste) Neutralize->Dispose

Figure 2: Sequential workflow for managing spills of 3-Cyclopentylideneazetidine.

Disposal Specifications
  • Segregation: Do NOT mix with oxidizing agents (Nitric acid, Peroxides) in the waste stream. Azetidines are reducing agents; mixing can cause immediate exotherms or explosion.

  • Labeling: Clearly tag as "Flammable, Corrosive, Basic Organic Waste."

  • Quenching: For small amounts of residue, treat with excess dilute HCl before disposal to fix the amine as a salt.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12149480, Azetidine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Chemical Resistance Selection. Retrieved from [Link]

  • Forsberg, K., & Mansdorf, S. Z. (2014).Quick Selection Guide to Chemical Protective Clothing. Wiley-Interscience.
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Sources

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Feasible Synthetic Routes

Reactant of Route 1
3-Cyclopentylideneazetidine
Reactant of Route 2
3-Cyclopentylideneazetidine
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